Methyl indole-6-carboxylate
Description
Overview of the Indole (B1671886) Scaffold in Chemical and Biological Sciences
The indole nucleus is a privileged structural motif found in a vast number of natural and synthetic compounds. nih.gov This heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component in numerous biochemical processes. bohrium.comnih.gov Its aromatic nature and the presence of a nitrogen atom confer upon it unique chemical properties, making it a versatile scaffold for drug discovery and development. nih.govrjpn.org The indole ring's ability to interact with various biological targets has cemented its importance in medicinal chemistry. nih.govtandfonline.com
Significance of Indole Derivatives in Natural Products and Pharmaceuticals
Indole derivatives are ubiquitous in nature, forming the core of many essential biomolecules and secondary metabolites. nrfhh.commdpi.com The amino acid tryptophan, a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, features an indole ring. rsc.org This structural motif is also present in a wide range of alkaloids with potent pharmacological activities, including the anti-cancer agents vincristine (B1662923) and vinblastine. nih.govnih.gov
The pharmaceutical industry has capitalized on the diverse biological activities of indole derivatives, leading to the development of numerous drugs. pcbiochemres.com These include the anti-inflammatory drug indomethacin, the antiviral agent arbidol, and various treatments for cancer, migraines, and neurological disorders. nih.govpcbiochemres.com The broad spectrum of therapeutic applications underscores the significance of the indole scaffold in modern medicine. researchgate.net
Below is a table summarizing some key indole derivatives and their applications:
| Indole Derivative | Application | Source/Origin |
| Tryptophan | Essential amino acid, precursor to serotonin and melatonin | Natural |
| Serotonin | Neurotransmitter | Natural |
| Melatonin | Hormone regulating sleep | Natural |
| Indole-3-acetic acid | Plant growth hormone | Natural |
| Vincristine | Anticancer agent | Natural (from Catharanthus roseus) |
| Vinblastine | Anticancer agent | Natural (from Catharanthus roseus) |
| Indomethacin | Anti-inflammatory drug | Synthetic |
| Arbidol | Antiviral drug | Synthetic |
Role of Methyl Ester Functionality in Indole-6-carboxylate Derivatives
The methyl ester group at the 6-position of the indole ring in methyl indole-6-carboxylate plays a crucial role in its chemical reactivity and utility in synthesis. This functional group serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecules. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a strategic point for diversification. chemicalbook.com In the context of drug design, the methyl ester can influence the molecule's pharmacokinetic properties, such as its solubility and ability to cross biological membranes. cymitquimica.com this compound is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders. netascientific.com
Historical Context of Indole Synthesis and Functionalization Relevant to Indole-6-carboxylate
The history of indole chemistry dates back to the mid-19th century with the investigation of the dye indigo. rjpn.orgwikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org A major breakthrough in indole synthesis came in 1883 with Emil Fischer's discovery of the Fischer indole synthesis, a reaction that remains a cornerstone of organic chemistry for preparing substituted indoles. numberanalytics.comcreative-proteomics.com
Over the years, numerous other methods for indole synthesis have been developed, including the Leimgruber–Batcho, and various transition metal-catalyzed reactions. wikipedia.orgnumberanalytics.com The functionalization of the indole ring has also been a major area of research. While the C2 and C3 positions are typically more reactive, significant progress has been made in the selective functionalization of the benzene ring (C4-C7 positions). nih.govchim.it The development of methods for the regioselective functionalization at the C6 position, in particular, has been crucial for the synthesis of specific indole-6-carboxylate derivatives and has been achieved through various strategies, including the use of directing groups. nih.govfrontiersin.org These advancements have been instrumental in making compounds like this compound more accessible for academic and industrial research. beilstein-journals.org
Scope and Objectives of the Research Outline
This article provides a focused overview of the chemical compound this compound within the realm of academic research. The primary objective is to present a thorough and scientifically accurate account of its significance, drawing from its foundational indole scaffold to its specific functional group. The scope is strictly limited to the chemical and biological importance of the indole structure, the role of the methyl ester in indole-6-carboxylates, and the historical development of relevant synthetic methodologies. This review aims to serve as an authoritative resource for researchers by detailing established findings and providing a structured understanding of this key chemical entity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYOZKHMSABVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348674 | |
| Record name | Methyl indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50820-65-0 | |
| Record name | Indole-6-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50820-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-carboxylic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl Indole 6 Carboxylate and Its Derivatives
Classical and Named Reactions in Indole (B1671886) Synthesis
Fischer Indole Synthesis and its Application to Indole-6-carboxylate Precursors
The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis due to its versatility. bhu.ac.inrsc.org The reaction involves the acid-catalyzed or thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. bhu.ac.inrsc.org This method can be adapted for the synthesis of precursors to methyl indole-6-carboxylate.
The synthesis of complex natural products often employs the Fischer indole synthesis as a key step. For example, the total synthesis of (-)-mersicarpine began with the Fischer indole synthesis of an optically active cyclohexanone (B45756) and phenylhydrazine hydrochloride to yield a tricyclic indole intermediate. rsc.org Similarly, the synthesis of the communesin alkaloids utilized an interrupted Fischer indolization to construct the tetracyclic indoline (B122111) core. rsc.org
| Reaction | Description | Key Features |
| Fischer Indole Synthesis | Acid- or heat-catalyzed cyclization of arylhydrazones. | Versatile, widely used, can be adapted for substituted indoles. |
| Japp–Klingemann Protocol | A variation of the Fischer synthesis for creating substituted indoles. | Useful for producing precursors to amino-carboxylic acid derivatives. |
Reissert Indole Synthesis for Substituted Indole-2-carboxylates and Aza-indole Analogs
The Reissert indole synthesis is a reliable method for preparing indole-2-carboxylates with substitutions on the benzene (B151609) ring. derpharmachemica.com The classical approach involves the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate. derpharmachemica.comwikipedia.orgresearchgate.net This method directly furnishes an indole-2-carboxylic acid or its ester, which can be a valuable intermediate. wikipedia.org Potassium ethoxide is often favored over sodium ethoxide for the initial condensation, and various reducing agents like zinc in acetic acid, iron powder, or sodium dithionite (B78146) can be used for the cyclization step. wikipedia.orgresearchgate.net
This synthetic route has been standardized and is a go-to method for accessing benzene-ring-substituted indole-2-carboxylates. derpharmachemica.com Furthermore, the Reissert synthesis has been successfully applied to the preparation of aza-indole analogs, demonstrating its versatility in synthesizing related heterocyclic systems. researchgate.net Continuous-flow hydrogenation has been employed as a modern technique to optimize the reductive cyclization step, allowing for efficient and scalable synthesis of various substituted indole-2-carboxylic acid ethyl esters and their aza-analogs. researchgate.net
| Starting Materials | Key Steps | Product |
| o-Nitrotoluene derivative, Diethyl oxalate | 1. Base-catalyzed condensation | Substituted Indole-2-carboxylate (B1230498) |
| 2. Reductive cyclization |
Bartoli Indole Synthesis for Substituted Methyl Indole Carboxylates
The Bartoli indole synthesis is a powerful method for creating substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. acs.orgwikipedia.org A key feature of this reaction is the requirement of a substituent ortho to the nitro group; in fact, bulkier ortho groups often lead to higher reaction yields. wikipedia.org The reaction proceeds through the formation of a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. wikipedia.org
A significant advancement in this area is the adaptation of the Bartoli synthesis to solid-phase chemistry. acs.orgnih.gov This approach involves immobilizing nitrobenzoic acids on a Merrifield resin, followed by the addition of various alkenyl Grignard reagents. acs.org Subsequent cleavage from the solid support yields substituted methyl indole carboxylates in excellent purities. acs.orgnih.gov This solid-phase methodology is advantageous as it tolerates a range of functional groups, including halides and ester moieties, and allows for further derivatization, such as through Heck and Sonogashira reactions on the immobilized indoles. acs.org The ability to produce indoles substituted on both the carbocyclic and pyrrole (B145914) rings is a distinct advantage over some other methods. wikipedia.org
| Reactants | Key Feature | Advantage |
| o-Substituted nitroarene, Vinyl Grignard reagent | Requires an ortho substituent on the nitroarene. | Flexible route to 7-substituted indoles and allows for substitution on both rings. |
| Immobilized nitrobenzoic acid, Alkenyl Grignard reagent | Solid-phase synthesis. | High purity products, tolerance of various functional groups. |
Larock Indole Synthesis in Indole Derivatization
The Larock indole synthesis, also known as Larock heteroannulation, is a versatile palladium-catalyzed reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This one-pot reaction is highly regioselective, typically placing the bulkier substituent of the alkyne at the 2-position of the resulting indole. ub.edu The reaction conditions usually involve a palladium(II) catalyst, a carbonate base, and a chloride source like lithium chloride. wikipedia.org N-substituted o-iodoanilines often provide excellent yields. wikipedia.org
The scope of the Larock synthesis has been expanded to include o-bromoanilines and o-chloroanilines through the use of specific phosphine (B1218219) ligands and higher reaction temperatures. nih.gov This method is particularly valuable for synthesizing structurally complex and synthetically useful tryptophan derivatives from readily available o-bromoanilines. nih.gov The development of milder reaction conditions, for example, using a Pd(0)/P(tBu)3 catalyst system at 60 °C, has broadened the applicability of this reaction by mitigating side reactions. nih.gov The Larock indole synthesis is a powerful tool for creating diverse indole derivatives, including those that can be precursors to or analogs of this compound. wikipedia.orgub.edu
Bischler Indole Synthesis and Modifications for Methoxy-activated Indoles
The Bischler indole synthesis, also referred to as the Bischler–Möhlau synthesis, is a classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline (B41778). chim.it While historically plagued by harsh reaction conditions and unpredictable regioselectivity, modern modifications have significantly improved its utility. These modifications include the use of catalysts like lithium bromide and the application of microwave irradiation to promote the reaction under milder conditions.
The Bischler synthesis is particularly relevant for the preparation of methoxy-activated indoles. chim.it For instance, the cyclization of appropriately substituted amino ketones can lead to indoles with methoxy (B1213986) groups at various positions. chim.it Modified Bischler indole synthesis methods have been extensively investigated for the synthesis of indoles bearing methoxy groups at the C4 and C6 positions. chim.it Furthermore, microwave-assisted, solvent-free, one-pot Bischler indole syntheses have been developed, offering a more efficient and environmentally friendly approach. researchgate.netresearchgate.net The reaction has also been adapted for the synthesis of pharmaceutically important pyrrolo[3,2,1-ij]quinoline derivatives, demonstrating its versatility in constructing fused heterocyclic systems. mdpi.com
| Reactants | Traditional Issues | Modern Improvements |
| α-Bromo-acetophenone, Aniline | Harsh conditions, low yields, poor regioselectivity. | Use of catalysts (e.g., LiBr), microwave irradiation, one-pot procedures. |
Hemetsberger Indole Synthesis
The Hemetsberger indole synthesis, or Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgchemeurope.com This reaction typically provides good yields, often exceeding 70%. wikipedia.orgchemeurope.com The starting vinyl azides are generated through the condensation of an aryl aldehyde with ethyl azidoacetate. semanticscholar.org
Despite the good yields, this method is not as widely used due to the instability and difficulty in synthesizing the starting azido-propenoic esters. wikipedia.orgchemeurope.com The reaction mechanism is not fully elucidated but is postulated to proceed through a nitrene intermediate, and azirine intermediates have been isolated. wikipedia.orgchemeurope.com The Hemetsberger reaction is a valuable tool for directly accessing indole-2-carboxylic acid derivatives, which are useful precursors for further functionalization. semanticscholar.org It has been successfully applied to the synthesis of novel dihydroindoloindole systems, showcasing its utility in constructing more complex heterocyclic frameworks. semanticscholar.org
Madelung Indole Synthesis
The Madelung indole synthesis is a classical method that involves the intramolecular cyclization of an N-(2-alkylphenyl)alkanamide at high temperatures with a strong base. clockss.org Traditionally, this reaction requires harsh conditions, such as the use of sodium amide or potassium tert-butoxide at temperatures between 250-300°C, which limits its application to the synthesis of simple indoles lacking sensitive functional groups. bhu.ac.in
Modern variations of the Madelung synthesis have been developed to proceed under milder conditions. chemicalbook.com For instance, the use of alkyllithiums as bases allows for the synthesis of 2-substituted indoles that may contain sensitive groups. bhu.ac.in A significant advancement involves the introduction of electron-withdrawing groups on the substrate to increase the acidity of the benzylic hydrogen, facilitating the formation of the necessary benzylic anion for cyclization. researchgate.net Modified Madelung-type cyclizations have been investigated for preparing indole-3-carboxylate (B1236618) derivatives using phenylalkanamide substrates that have a cyanomethyl or an alkoxylcarbonylmethyl group. clockss.org
A newer approach combines a copper-catalyzed amidation with the cyclization in a one-pot tandem process. This strategy is designed for the synthesis of 3-substituted indoles from 2-halophenylacetates or 2-halophenylacetonitriles. clockss.org
Modern and Advanced Synthetic Strategies
Modern synthetic chemistry offers a range of sophisticated techniques for the synthesis and functionalization of indoles, with palladium-catalyzed reactions and green chemistry approaches being at the forefront.
Palladium-Catalyzed Reactions for Indole Functionalization
Palladium catalysis has become an indispensable tool in organic synthesis, providing efficient routes to complex molecules under relatively mild conditions.
A significant method for indole synthesis is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. acs.orgresearchgate.netcapes.gov.br This reaction utilizes carbon monoxide as a reductant to produce indoles in moderate to excellent yields. acs.orgresearchgate.net The process is effective for 2-nitrostyrenes with both electron-donating and electron-withdrawing substituents, including the CO2Me group relevant for this compound. acs.orgresearchgate.net
Optimal conditions for this reaction often involve a catalytic system of palladium diacetate (Pd(OAc)2) and triphenylphosphine (B44618) (PPh3) under an atmosphere of carbon monoxide in a solvent like acetonitrile (B52724) at elevated temperatures. acs.orgresearchgate.net Other palladium complexes, both Pd(II) and Pd(0), can also catalyze this transformation. acs.orgresearchgate.net
Table 1: Conditions for Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes. acs.orgnih.gov
| Catalyst System | Ligand | CO Pressure | Temperature | Solvent |
| Pd(OAc)2 (6 mol %) | PPh3 (24 mol %) | 4 atm | 70 °C | Acetonitrile |
| Pd(dba)2 | dppp | 6 bar | 80 °C | DMF |
| Pd(OAc)2 (6 mol %) | dppp (24 mol %) | 4 bar | 120 °C | DMF |
dppp: 1,3-bis(diphenylphosphino)propane; dba: dibenzylideneacetone
Further developments have explored different ligands, such as 1,10-phenanthroline, which can lead to highly reactive catalytic systems under milder conditions. nih.gov
While direct N-1 functionalization of the this compound parent structure is not extensively detailed in the provided context, the principles of palladium-catalyzed N-arylation of indoles are well-established. These reactions, often a type of Ullmann condensation or Buchwald-Hartwig amination, allow for the introduction of various aryl or heteroaryl groups at the N-1 position of the indole ring. The efficiency of these methods often relies on the development of specific ligands for the palladium catalyst.
Control of regioselectivity between C-H and N-H functionalization is a key aspect of indole chemistry. The N-(2-pyridyl)sulfonyl group, for example, can be used as a directing group to guide palladium-catalyzed C-H alkenylation specifically to the C-2 position. beilstein-journals.org This directing group can be easily attached and later removed, offering a strategic advantage in complex syntheses. beilstein-journals.org
The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide, is a versatile tool for creating carbon-carbon bonds. In the context of indole synthesis, it can be employed to build complex carbazole (B46965) alkaloids. For example, a novel route to carbazolones involves a sequence of an intermolecular Stille coupling followed by an intramolecular reductive N-heteroannulation. wvu.edu Specifically, 2-(tri-n-butylstannyl)-1-nitrobenzene can be coupled with 2-iodo-2-cyclohexen-1-one to form the precursor for the subsequent cyclization. wvu.edu
The aza-Wacker reaction is another powerful palladium-catalyzed transformation, typically involving the intramolecular cyclization of an olefin onto a nitrogen nucleophile. This reaction is particularly useful for constructing nitrogen-containing heterocyclic rings. While a direct application to this compound is not specified, the synthesis of β-carbolinones from N-allylindole-2-carboxamides using a PdCl2(MeCN)2 catalyst and 1,4-benzoquinone (B44022) as an oxidant demonstrates the utility of this type of oxidative cyclization in functionalizing the indole core. beilstein-journals.orgpsu.edu
Palladium-Catalyzed N-1 Functionalization of Indoles
Green Chemistry Approaches for Indole-6-carboxylate Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org In recent years, there has been a significant shift towards developing more environmentally benign methods for synthesizing indoles. tandfonline.comresearchgate.net
These greener approaches often involve the use of:
Microwave irradiation: This technique can significantly reduce reaction times and improve yields. tandfonline.com
Alternative solvents: The use of water, ionic liquids, or deep-eutectic liquids instead of volatile organic solvents minimizes environmental impact. tandfonline.com
Green catalysts: This includes the use of nanocatalysts or heterogeneous catalysts like Amberlyst-70, which can be easily recovered and reused. researchgate.net
Multicomponent reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, thereby increasing efficiency and reducing waste. acs.org
Solvent-free reactions: Conducting reactions without a solvent can be the most environmentally friendly option. tandfonline.comresearchgate.net
For instance, the methylation of indole-6-carboxylic acid to form methyl 1H-indole-6-carboxylate can be achieved under mild, room temperature conditions using methyl iodide and potassium carbonate in DMF, with yields reported between 83% and 87%. While DMF is not considered a green solvent, the mild conditions contribute to a more sustainable process. The development of MCRs for synthesizing 3-substituted indole derivatives in water under catalyst-free conditions represents a significant advancement in green indole synthesis. acs.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of indole derivatives. tandfonline.com This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.comacs.org
One notable application is the palladium-catalyzed intramolecular oxidative coupling for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com In a study by Bellavita et al., the conversion of various N-aryl enamines into the corresponding indoles was optimized using microwave irradiation. mdpi.com For instance, the synthesis of methyl 2,5-dimethyl-1H-indole-3-carboxylate from methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate was achieved in a 94% yield within 3 hours under microwave heating at 60°C, a significant improvement over the 89% yield obtained after 16 hours with conventional heating. mdpi.com
Another example involves a one-pot, three-component reaction to produce pyran-annulated indole analogs, where microwave irradiation is utilized in the presence of a KNaC₄H₄O₆·4H₂O catalyst and 5 Å molecular sieves. tandfonline.com Similarly, the synthesis of 2-acyl indoles from β-(2-aminophenyl)-α,β-ynones has been effectively carried out using AgOTf or CuOTf as catalysts under microwave irradiation at 140°C for 15 minutes. tandfonline.com
The synthesis of novel spiro[indole-thiazolidine] derivatives also benefits from microwave assistance. By irradiating a mixture of a specific indole derivative and thioglycolic acid in DMF with a ZrSiO₂ catalyst for 9–12 minutes at 120°C, the desired products were obtained in high yields. tandfonline.com Furthermore, the Michael addition of 2-phenylindole (B188600) to various chalcones has been achieved under solvent-free conditions using ZrCl₄ as a catalyst and microwave irradiation, yielding 3-(3-oxoaryl) indole derivatives in high yields. tandfonline.com
| Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional | 80 | 16 | 89 | mdpi.com |
| Microwave | 60 | 3 | 94 | mdpi.com |
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green chemistry tool that accelerates chemical reactions through acoustic cavitation. tandfonline.comthieme-connect.com This technique has been successfully applied to the synthesis of various indole derivatives, often in aqueous media, leading to reduced reaction times and high yields. thieme-connect.com
For example, the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles was achieved through a three-component condensation of indoles, aromatic aldehydes, and malononitrile (B47326) in ethanol (B145695) at 60°C, catalyzed by potassium dihydrogen phosphate (B84403) (KH₂PO₄) under ultrasonic irradiation. mdpi.com The use of ultrasound has been shown to be superior to traditional methods in terms of both reaction time and yield for such transformations. mdpi.com
In another application, a variety of spiro[indole-thiazolidinone] derivatives were synthesized via a tandem reaction of isatins, 2-mercaptopropionic acid, and heterocyclic amines in the presence of cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst in water. thieme-connect.com The use of a high-intensity ultrasonic direct immersion probe provided better yields and shorter reaction times compared to a low-intensity ultrasonic cleaner. thieme-connect.com
The synthesis of 3-substituted indoles has also been accomplished using a deep eutectic solvent (DES) formed by choline (B1196258) chloride and urea (B33335), with the synergistic effect of ultrasound. tandfonline.com This method provides the desired products in good yields under mild conditions. tandfonline.com Furthermore, an ultrasound-assisted method has been developed for the Pd/C-catalyzed coupling-cyclization of 2-iodosulfonanilide with alkynes to produce indole derivatives. This approach is noted for being faster and milder than existing methods. researchgate.net
| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| 2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles | Indoles, Aromatic Aldehydes, Malononitrile | KH₂PO₄, Ethanol, 60°C, Ultrasound | High | mdpi.com |
| Spiro[indole-thiazolidinone] derivatives | Isatins, 2-Mercaptopropionic acid, Heterocyclic amines | CTAB, Water, Ultrasound | Good | thieme-connect.com |
| 3-Substituted indoles | Benzaldehyde, Malononitrile, Indole | Choline chloride:urea (DES), Ultrasound | Good | tandfonline.com |
| Indole derivatives | 2-Iodosulfonanilide, Alkynes | Pd/C, LiCl, NaHCO₃, DMF, Ultrasound | Good to Acceptable | researchgate.net |
Use of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green reaction media and catalysts in the synthesis of indole derivatives. rsc.orgnumberanalytics.comknowledge-share.eu Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents. google.comgoogle.com
Ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO₄]), have been used as non-halogenated acidic catalysts for the one-pot, three-component synthesis of 3-substituted indoles from aldehydes, malononitrile or ethyl cyanoacetate, and indole in ethanol under reflux conditions. rsc.org Brønsted acidic ionic liquids have also been employed as catalysts for the preparation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. mdpi.com The use of these ILs under ultrasonic irradiation resulted in high yields (80-98%). mdpi.com Furthermore, DABCO-based ionic liquids have been developed and used in various organic transformations, including indole synthesis. dntb.gov.ua
Deep eutectic solvents, often biodegradable and cost-effective, offer a sustainable medium for indole synthesis. knowledge-share.eubohrium.com For instance, the synthesis of bis(indole) alkaloids has been achieved in DESs, providing advantages like easy product recovery and increased yields. knowledge-share.eu A combination of choline chloride and urea is a commonly used DES that, especially when combined with ultrasound, facilitates the synthesis of 3-substituted indoles. tandfonline.com The Fischer indole synthesis, a classic method, has also been improved by using DESs, which enhance reaction efficiency and sustainability. numberanalytics.com Research has also demonstrated the synthesis of various indole derivatives, such as indeno[1,2-b]indoles, using a DES like L-tartaric acid/dimethylurea to facilitate the Fischer indolization step. researchgate.net
| Product Type | Catalyst/Solvent | Key Features | Reference |
| 3-Substituted indoles | [BMIM][HSO₄] (IL) | Non-halogenated, green methodology | rsc.org |
| Spiro[furan-2,3′-indoline]-3-carboxylates | Brønsted acidic ILs | High yields with ultrasound | mdpi.com |
| Bis(indole) alkaloids | Deep Eutectic Solvents | Eco-sustainable, cost-effective | knowledge-share.eu |
| 3-Substituted indoles | Choline chloride:urea (DES) & Ultrasound | Synergistic effect, mild conditions | tandfonline.com |
| Indeno[1,2-b]indoles | L-tartaric acid/dimethylurea (DES) | Facilitates Fischer indolization | researchgate.net |
Water-Mediated and Solvent-Free Reactions
The development of synthetic methods that use water as a solvent or are conducted under solvent-free conditions represents a significant advancement in green chemistry. researchgate.net These approaches reduce the reliance on hazardous organic solvents, simplifying purification procedures and minimizing environmental impact. bohrium.com
Water-mediated synthesis of indole derivatives has been successfully demonstrated in several instances. For example, the synthesis of 3-substituted indoles can be achieved via the condensation of salicylaldehyde (B1680747), malononitrile, and substituted indoles in water at room temperature, catalyzed by sodium lauryl sulfate (SDS). rsc.org This method provides excellent yields under environmentally friendly conditions. rsc.org Similarly, the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives has been carried out in an aqueous ethanol system at room temperature using Theophylline Hydrogen Sulfate as a reusable solid acid catalyst. bohrium.com
Solvent-free reactions are another cornerstone of green indole synthesis. The synthesis of 3-substituted indoles and indolyl-4H-chromenes has been efficiently conducted using the biodegradable organocatalyst tetrabutylammonium (B224687) glycinate (B8599266) ([TBA][Gly]) at 60°C under solvent-free conditions, achieving excellent yields. rsc.org Another approach involves the use of tetrabutylammonium fluoride (B91410) (TBAF) as a catalyst for the reaction between indoles, aromatic aldehydes, and active methylene (B1212753) compounds at 80°C without a solvent, also resulting in excellent yields. rsc.org Furthermore, a solvent-free, one-pot multicomponent reaction for synthesizing 4-(indolyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been reported using camphor (B46023) sulfonic acid as a catalyst. wjpr.net
| Reaction Type | Product | Catalyst | Conditions | Reference |
| Water-Mediated | 3-Substituted indoles | Sodium lauryl sulfate (SDS) | Water, Room Temperature | rsc.org |
| Water-Mediated | 3,3-bis(1H-indol-3-yl)indolin-2-ones | Theophylline Hydrogen Sulfate | Aqueous Ethanol, Room Temperature | bohrium.com |
| Solvent-Free | 3-Substituted indoles | Tetrabutylammonium glycinate ([TBA][Gly]) | 60°C | rsc.org |
| Solvent-Free | 3-Substituted indoles | Tetrabutylammonium fluoride (TBAF) | 80°C | rsc.org |
| Solvent-Free | 4-(Indolyl)-tetrahydropyrimidine-5-carboxylates | Camphor Sulfonic Acid | - | wjpr.net |
Nanocatalysis and Green Catalysts
The use of nanocatalysts and other green catalysts is a rapidly growing field in the synthesis of indole derivatives, offering advantages such as high efficiency, recyclability, and mild reaction conditions. researchgate.netresearchgate.net
Nano CuO has been employed as a recyclable catalyst for the synthesis of 1-substituted indoles. researchgate.netmlsu.ac.in The process involves the aromatization of indoline or indoline carboxylic acid followed by a C–N cross-coupling reaction with various aryl halides in the presence of the nano CuO catalyst and a base like Cs₂CO₃ in DMSO at 80°C. researchgate.netmlsu.ac.in This catalytic system can be recycled multiple times without a significant loss of activity. researchgate.net Other supported copper nanoparticles, for instance on silica (B1680970) gel or graphene, have also been utilized in amination reactions to form indole derivatives. researchgate.netacs.org
Magnetically recoverable nanocatalysts are particularly advantageous for their ease of separation from the reaction mixture. For example, a silica-coated magnetic-nanoparticle-supported 1,4-diazabicyclo[2.2.2]octane (DABCO)-derived ionic liquid has been used to synthesize 3,3-di(indolyl)indolin-2-ones in water. researchgate.net Similarly, a functionalized nanocat-ferrite-L-cysteine catalyst has been used for the synthesis of bis(indolyl)methanes under microwave irradiation. tandfonline.com Another novel approach involves the use of magnetic carbon nitride nanosheets functionalized with SbCl₃@Fe₃O₄/g-C₃N₄ as a reusable catalyst for the synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com
Green catalysts also include solid acid catalysts like Theophylline Hydrogen Sulfate, which has been shown to be highly effective and reusable for the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives in an environmentally benign aqueous ethanol solvent system. bohrium.com
| Catalyst | Product | Key Features | Reference |
| Nano CuO | 1-Substituted indoles | Recyclable, good to excellent yields | researchgate.netmlsu.ac.in |
| Magnetic DABCO-derived ionic liquid | 3,3-Di(indolyl)indolin-2-ones | Nanocatalyst, water as solvent, reusable | researchgate.net |
| Nanocat-ferrite-L-cysteine | Bis(indolyl)methanes | Microwave-assisted, high yield | tandfonline.com |
| Magnetic carbon nitride nanosheets | Spiro[indole-quinazoline] derivatives | Reusable, green methodology | jsynthchem.com |
| Theophylline Hydrogen Sulfate | 3,3-bis(1H-indol-3-yl)indolin-2-ones | Solid acid catalyst, reusable, eco-friendly | bohrium.com |
Multicomponent Reactions for Indole-6-carboxylate Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgacs.org This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation. researchgate.netdergipark.org.tr
The indole nucleus is a frequent participant in MCRs. arkat-usa.orgrsc.orgresearchgate.net For instance, a one-pot, three-component reaction of indoles, aldehydes, and active methylene compounds like malononitrile is a common strategy to produce 3-substituted indole derivatives. rsc.org Various catalysts, including ammonium (B1175870) chloride and L-proline, have been employed for these transformations. dergipark.org.tr
Specifically for indole-6-carboxylate derivatives, MCRs offer a direct route to functionalized structures. A notable example is the development of a platform based on a rewired Yonemitsu multicomponent reaction to access 6-substituted indolocarbazoles. acs.org This reaction, involving indole-2-carboxaldehydes and nucleophilic species, was adapted to use indole-6-carboxylic acid, leading to the synthesis of linkable 6-indolocarbazole derivatives. acs.org
Other MCRs involving indoles include the synthesis of 6-indolylpyridine-3-carbonitrile derivatives from 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate (B1210297). rsc.org Another example is the synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines through a one-pot, three-component reaction of indole, malononitrile, and barbituric acids or 6-amino uracil (B121893) derivatives, catalyzed by magnetic nanoparticles. rsc.org
| Product | Reactants | Catalyst/Conditions | Key Features | Reference |
| 6-Substituted indolocarbazoles | Indole-6-carboxylic acid, etc. | Rewired Yonemitsu MCR | Access to complex scaffolds | acs.org |
| 6-Indolylpyridine-3-carbonitriles | 3-Acetylindole, Aldehydes, Ethyl cyanoacetate, Ammonium acetate | Piperidine | One-pot synthesis | rsc.org |
| Pyrano[2,3-d]pyrimidines | Indole, Malononitrile, Barbituric acids | Magnetic nanoparticles | Efficient, catalyzed by nanoparticles | rsc.org |
| 3-Substituted indoles | Indole, Aldehydes, Malononitrile | L-proline | Aqueous solvent | dergipark.org.tr |
Organocatalysis in Indole Synthesis, e.g., DABCO-Catalyzed Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major field in organic synthesis. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile and widely used organocatalyst, particularly in reactions involving indoles. rsc.orgnih.govbeilstein-journals.org
DABCO has been effectively used in the synthesis of 3-substituted indoles. For example, it catalyzes the Knoevenagel condensation as part of a sequential multi-component one-pot reaction in water, leading to the formation of various indole derivatives. rsc.org In this sequence, DABCO first promotes the reaction between salicylaldehyde and an active methylene compound, followed by the addition of indole nucleophiles. rsc.org
A significant application of DABCO catalysis is in a consecutive two-step protocol for the synthesis of polysubstituted indoles bearing an electron-withdrawing group at the C-3 position. nih.gov This method is based on the knowledge-share.euknowledge-share.eu-sigmatropic rearrangement of N-oxyenamines, which are generated from the DABCO-catalyzed reaction of N-arylhydroxylamines and conjugated terminal alkynes. nih.gov This protocol allows for a wide range of substitution patterns. For the synthesis of methyl 2-phenyl-1H-indole-3-carboxylate, the reaction of N-phenylhydroxylamine with methyl propiolate in the presence of DABCO afforded the product in 80% yield after purification. nih.gov
Furthermore, DABCO has been incorporated into more complex catalytic systems. For instance, a magnetically recoverable DABCO-functionalized mesoporous poly(ionic liquid) with ferric oxide nanoparticles has been developed as an efficient catalyst for the one-pot synthesis of indole derivatives. rsc.org Additionally, DABCO has been used as a base in the palladium-catalyzed carbonylative synthesis of indole derivatives. beilstein-journals.org
| Reaction Type | Product | Key Reactants | Yield (%) | Reference |
| knowledge-share.euknowledge-share.eu-Sigmatropic Rearrangement | Methyl 2-phenyl-1H-indole-3-carboxylate | N-phenylhydroxylamine, Methyl propiolate | 80 | nih.gov |
| Sequential Multi-component Reaction | 3-Substituted indoles | Salicylaldehyde, Active methylene compound, Indole | - | rsc.org |
| One-pot Synthesis | Indole derivatives | Indole, Malononitrile, Aldehydes | - | rsc.org |
| Carbonylative Synthesis | Indole derivatives | 2-(2-haloaryl)indoles, CO | - | beilstein-journals.org |
Electrochemical Synthesis of Indole Derivatives
The synthesis of indole derivatives through electrochemical methods represents a green and sustainable approach in organic chemistry. preprints.org This strategy utilizes electrons as traceless reagents, which circumvents the need for conventional, and often harsh, chemical oxidants or reductants, thereby minimizing waste production. preprints.orgmdpi.com Electrochemical synthesis can facilitate a range of reactions, including oxidative coupling, C-H activation, and radical cyclizations, to construct the indole scaffold. preprints.org
Recent advancements have highlighted numerous applications for both direct and redox-mediated electrochemical means to synthesize and functionalize indoles. These methods can be broadly categorized into electrooxidative and electroreductive syntheses. bhu.ac.in For instance, the electrocatalytic dehydrogenative cyclization of 2-vinylanilides, using an organic redox catalyst, provides an efficient route to 3-substituted and 2,3-disubstituted indoles without any external chemical oxidant. Another approach involves a metal-free electrochemical intramolecular C(sp²)-H amination, which uses iodine as a mediator to enable the synthesis of indole derivatives from 2-vinyl anilines. These techniques offer mild reaction conditions and are part of a growing field focused on more environmentally benign synthetic pathways. bhu.ac.in
Specific Synthetic Routes to this compound
Several specific and targeted synthetic routes have been developed to produce this compound, a key intermediate in the synthesis of various biologically active molecules.
Methylation of Indole-6-carboxylic Acid
A direct and common method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, indole-6-carboxylic acid. cymitquimica.com This transformation can be achieved using several standard methylation procedures.
One documented method involves the reaction of indole-6-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate, using N,N-dimethylformamide (DMF) as the solvent. This reaction proceeds under mild conditions at room temperature and provides the desired methyl ester in high yields.
Table 1: Methylation of Indole-6-carboxylic Acid
| Reagents | Solvent | Temperature | Time (hours) | Yield (%) |
|---|
Alternatively, classic esterification conditions can be employed. These include reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. For example, acetyl chloride can be added to methanol to generate HCl in situ, which then catalyzes the esterification. Another approach involves activating the carboxylic acid with thionyl chloride before adding methanol to complete the synthesis. nih.gov The reverse reaction, the hydrolysis of this compound back to indole-6-carboxylic acid, is readily accomplished using a base like lithium hydroxide (B78521) in a mixture of solvents such as tetrahydrofuran, methanol, and water.
Leimgruber-Batcho Indole Synthesis Precursors and this compound Formation
The Leimgruber-Batcho indole synthesis is a highly effective and widely used method for constructing the indole ring system, particularly from ortho-nitrotoluene precursors. mdpi.comscielo.br This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole. derpharmachemica.com
This methodology is well-suited for the synthesis of substituted indole-6-carboxylates. A key strategy involves starting with a precursor that already contains the required ester functionality. For example, the synthesis can begin with methyl 3-methyl-4-nitrobenzoate. researchgate.net In the first step, this precursor reacts with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and an amine, such as pyrrolidine, to form a β-(2-nitro-5-methoxycarbonylphenyl)enamine intermediate. derpharmachemica.com
In the second step, this enamine undergoes reductive cyclization. This is typically achieved using various reducing agents, such as Raney nickel, palladium on carbon (Pd/C) with hydrogen, or tin(II) chloride. derpharmachemica.comcymitquimica.com The reduction of the nitro group to an amine initiates a spontaneous cyclization and subsequent elimination of the amine (e.g., pyrrolidine) to form the aromatic indole ring. This approach provides the target this compound with good regioselectivity and high yield. researchgate.net One study reported an 87% yield for the indole ring construction on methyl 3-methyl-4-nitrobenzoate using this method. researchgate.net
Intramolecular Cyclization Approaches
The formation of the indole ring for this compound can be achieved through various intramolecular cyclization strategies. These methods typically involve constructing a suitable acyclic precursor that undergoes a ring-closing reaction to form the bicyclic indole core.
One such strategy is the palladium-catalyzed N-heteroannulation of 2-nitrostyrenes. This flexible method allows for the synthesis of functionalized indoles, and by choosing a 2-nitrostyrene precursor with a methoxycarbonyl group at the appropriate position, one could target this compound. Another powerful approach is the Cadogan reductive cyclization, where a 2-nitrobiphenyl (B167123) system is treated with a phosphine reagent like triphenylphosphine to induce cyclization and deoxygenation, forming the indole ring. This has been used effectively in the synthesis of carbazole carboxylic acid esters, a related heterocyclic system. cymitquimica.com
NCS-mediated intramolecular cyclization has also been employed to form a C-N bond at the indole 2-position, providing a route to indolo[2,3-b]quinolines from appropriately substituted aniline and indole precursors. nih.gov Furthermore, various metal-free and catalyst-free intramolecular reactions have been developed. For instance, the reaction of (2-aminobenzyl)triphenylphosphonium bromide with aldehydes can yield 2-substituted indoles in a one-pot reaction under microwave irradiation. Conceptually, by starting with precursors bearing a C6-methoxycarbonyl group, these varied intramolecular cyclization methods offer potential pathways to this compound.
Catalyst-Free Synthesis of 6-Hydroxy Indoles and Subsequent Functionalization
An efficient, catalyst-free method has been developed for the regiospecific synthesis of 6-hydroxy indoles, which are valuable precursors for this compound. rsc.org This process involves the condensation of carboxymethyl cyclohexadienones with primary amines. rsc.org The reaction proceeds via an aza-Michael addition of an in situ formed enamine, followed by a rearomatization step to furnish the 6-hydroxy indole core. The method is operationally simple and accommodates a broad range of amines, including aromatic, aliphatic, and α-chiral amines. rsc.org
Once the 6-hydroxy indole is obtained, the hydroxyl group can be converted into the target methoxycarbonyl group through a sequence of functional group transformations. A common strategy involves converting the phenol (B47542) into a more reactive intermediate, such as a triflate (trifluoromethanesulfonate). This is achieved by reacting the 6-hydroxy indole with triflic anhydride (B1165640). The resulting 6-triflyloxyindole is an excellent substrate for palladium-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed carbonylation reaction, using carbon monoxide and methanol, could then be employed to introduce the methyl ester group at the C6-position, yielding this compound.
Practical Synthesis of 2-Aryl-indole-6-carboxylic Acids and their Esterification
The synthesis of 2-aryl-indole-6-carboxylic acids and their subsequent esterification to the corresponding methyl esters involves multi-step strategies that combine indole core formation with C-C bond-forming reactions. nih.gov A prominent method for introducing the aryl group at the C-2 position is the Suzuki-Miyaura cross-coupling reaction. preprints.org
One synthetic pathway starts with a pre-formed indole-6-carboxylate that is halogenated at the 2-position (e.g., 2-bromo- or 2-iodo-indole-6-carboxylate). This halogenated intermediate can then undergo a palladium-catalyzed Suzuki coupling with an appropriate arylboronic acid to install the aryl group at C-2. preprints.org
Alternatively, a 2-arylindole can be synthesized first, followed by modification of the C6-substituent. For example, a palladium-mediated methodology can be used to synthesize 2-aryl-1H-indoles, which can then undergo further functionalization. nih.gov If the starting indole possesses a group at C6 that can be converted to a carboxylic acid (e.g., a bromo or cyano group), this allows for late-stage introduction of the acid functionality. The final step is the esterification of the 2-aryl-indole-6-carboxylic acid to its methyl ester. This is typically achieved under standard conditions, such as reacting the acid with methanol in the presence of an acid catalyst like acetyl chloride or thionyl chloride, or by using diazomethane (B1218177) for a high-yielding, clean conversion. nih.gov
Table 2: Example Esterification of a 2-Arylindole-carboxylic Acid
| Starting Material | Reagents | Product | Reference |
|---|
This combination of cross-coupling and esterification reactions provides a versatile and practical route to a wide range of 2-aryl-indole-6-carboxylate derivatives. nih.gov
Chemical Reactivity and Derivatization Strategies for Methyl Indole 6 Carboxylate
Reactions of the Indole (B1671886) Ring System
The indole ring is a π-excessive heterocycle, which means its chemistry is largely dictated by electrophilic substitution reactions. bhu.ac.in The most favorable position for electrophilic attack is typically the C-3 position. bhu.ac.in This preference is due to the stability of the resulting cationic intermediate, which can be stabilized by the delocalization of the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) portion of the ring. bhu.ac.in If the C-3 position is already substituted, electrophilic attack may occur at the C-2 or C-6 positions. bhu.ac.in
Electrophilic Substitution Reactions on the Indole Core
The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution.
Halogenation at Specific Indole Positions
Halogenation of indole derivatives can introduce halogen atoms at various positions on the indole ring. For instance, methyl 7-bromo-1H-indole-6-carboxylate is a known derivative, indicating that halogenation at the C-7 position is achievable. nih.gov Similarly, methyl 4-bromo-1H-indole-6-carboxylate is another halogenated derivative, demonstrating that the C-4 position is also susceptible to bromination. bldpharm.com
Nitration of Indole Derivatives
Nitration of indole compounds must be performed with care, as the use of strong acidic conditions can lead to polymerization. bhu.ac.in Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often employed. bhu.ac.in The position of nitration can be influenced by the reaction conditions and the substituents already present on the indole ring. For example, the nitration of indoline-2-carboxylic acid with concentrated nitric acid in sulfuric acid primarily yields the 6-nitro derivative. thieme-connect.comresearchgate.net This can then be converted to methyl 6-nitroindole-2-carboxylate. thieme-connect.comresearchgate.net In contrast, nitration of 1-acetylindoline (B31821) leads to the 5-nitro derivative due to the para-directing effect of the N-acetyl group. thieme-connect.comresearchgate.net
Acylation and Alkylation at the Indole C-3 Position and N-1 Position
Acylation and alkylation are fundamental reactions for modifying the indole core. jst.go.jp
Acylation: Acylation of indoles at the C-3 position is a common transformation. bhu.ac.injst.go.jp For instance, indoles can react with acetic anhydride (B1165640) to form 1,3-diacetylindole. bhu.ac.in The acylation of methyl 1H-indole-6-carboxylate with pivaloyl chloride in the presence of a base like triethylamine (B128534) results in the formation of methyl 1-pivaloyl-1H-indole-6-carboxylate. vulcanchem.com This reaction highlights the acylation at the N-1 position. vulcanchem.com
Alkylation: Alkylation of indoles can occur at both the N-1 and C-3 positions. The reaction of indole with methyl iodide in dimethylformamide at elevated temperatures primarily yields 3-methylindole. bhu.ac.in The use of N-metallated indoles, such as those prepared with sodium hydride or Grignard reagents, can influence the site of alkylation. bhu.ac.in More ionic salts tend to favor N-alkylation, while indolyl magnesium halides are often alkylated at the C-3 position. bhu.ac.in The alkylation of methyl 3-hydroxyindole-2-carboxylate has been studied, revealing that the site of alkylation (O, C, or N) depends on the alkylating agent and reaction conditions. researchgate.net
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich aromatic rings, including indoles. bhu.ac.incas.cn The reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to produce 3-formylindoles. bhu.ac.in This reaction is robust and can proceed even with indoles that have electron-withdrawing groups at the C-2 position, such as ethyl indole-2-carboxylate (B1230498). bhu.ac.in Vilsmeier-Haack formylation has been successfully applied to various substituted indole-2-carboxylates to yield the corresponding 3-formyl derivatives. nih.gov
Nucleophilic Substitution Reactions
While electrophilic substitutions are more common for the indole ring itself, nucleophilic substitution reactions can occur on substituents attached to the ring. For example, methyl 1-methyl-1H-indole-6-carboxylate can participate in nucleophilic substitution reactions. cymitquimica.com Additionally, the methoxy (B1213986) group in derivatives like methyl 5-methoxy-1H-indole-6-carboxylate can be replaced by nucleophiles under suitable conditions. smolecule.com
Oxidation Reactions of the Indole Structure
The indole nucleus of methyl indole-6-carboxylate is susceptible to oxidation, although the reaction can be complex and lead to various products depending on the reagents and conditions employed. The electron-rich pyrrole (B145914) ring is typically the initial site of oxidative attack.
Oxidation of the indole ring system can result in the formation of oxindole (B195798) derivatives. For instance, the C2 position of the pyrrole ring can be oxidized to a carbonyl group, yielding products such as methyl 2-oxoindoline-6-carboxylate (also known as 6-methoxycarbonyl-2-oxindole). Reagents like ozone, sodium periodate, or oxygen in the presence of copper catalysts are known to facilitate such transformations on the indole core. bhu.ac.in Under certain conditions, more extensive oxidation can lead to the formation of quinonoid structures.
Reactions Involving the Methyl Ester Moiety
The methyl ester group at the C-6 position is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, and amidation.
Ester Hydrolysis to Indole-6-carboxylic Acid
The methyl ester of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding indole-6-carboxylic acid. smolecule.com This saponification is a common and high-yielding reaction, often employed to generate the free carboxylic acid, which can then be used in subsequent coupling reactions. vulcanchem.comnih.gov
For example, the hydrolysis of a similar substrate, this compound, using lithium hydroxide (B78521) monohydrate in a mixture of tetrahydrofuran, methanol (B129727), and water at 60°C for six hours has been reported to be highly efficient. vulcanchem.com
| Reactant | Reagents | Solvent | Conditions | Product |
| This compound | LiOH·H₂O | THF/Methanol/Water | 60°C, 6h | Indole-6-carboxylic acid vulcanchem.com |
| This compound | 3N NaOH | Ethanol (B145695) | Reflux, 2h | Indole-6-carboxylic acid acs.org |
Transesterification Reactions
Transesterification allows for the conversion of the methyl ester to other alkyl esters. This reaction is typically catalyzed by either an acid or a base in the presence of an excess of the desired alcohol. For instance, reacting this compound with sodium ethoxide in ethanol would result in the formation of ethyl indole-6-carboxylate. A similar reaction has been demonstrated on the indole-2-carboxylate isomer, where treatment of the ethyl ester with sodium methoxide (B1231860) in methanol afforded the corresponding methyl ester. mdpi.comresearchgate.net This highlights the feasibility of such transformations on the indole-6-carboxylate scaffold. mdpi.com
| Reactant | Reagents | Product |
| Ethyl indol-2-carboxylate | NaOMe in Methanol | Methyl indol-2-carboxylate mdpi.comresearchgate.net |
Amidation to Form Indole-6-carboxamides
The methyl ester can be converted into an indole-6-carboxamide, a functional group prevalent in many biologically active molecules. acs.org This can be achieved through two primary routes. The first involves the hydrolysis of the ester to indole-6-carboxylic acid, followed by a coupling reaction with a desired amine using a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP). acs.org
Alternatively, direct conversion of the ester to an amide can be achieved via aminolysis or, more specifically, hydrazinolysis. For example, a derivative, methyl 1-methyl-1H-indole-6-carboxylate, was converted to 1-methyl-1H-indole-6-carbohydrazide by reacting it with an excess of hydrazine (B178648) hydrate (B1144303) in methanol. nih.gov This carbohydrazide (B1668358) serves as a key intermediate for synthesizing more complex heterocyclic systems. nih.gov
| Reactant | Reagents | Solvent | Product |
| 1-Methyl-1H-indole-6-carboxylate | Hydrazine hydrate (80%) | Methanol | 1-Methyl-1H-indole-6-carbohydrazide nih.gov |
| Indole-6-carboxylic acid | Amine, Coupling Agent (e.g., EDCI, BOP) | DMF | Indole-6-carboxamide acs.org |
Formation of Complex Indole-6-carboxylate Derivatives
This compound is a valuable building block for constructing more elaborate molecular architectures, including polycyclic and highly substituted indole derivatives. nih.govgoogle.com
The indole core allows for functionalization at various positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl or other substituents at the halogenated positions of the indole ring. vulcanchem.com
Furthermore, the initial derivatization of the ester group can lead to complex heterocyclic systems. As an example, 1-methyl-1H-indole-6-carbohydrazide, formed from the corresponding methyl ester, can be further reacted to create derivatives like 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide and 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione. nih.gov These complex molecules have been investigated as potential receptor tyrosine kinase inhibitors. nih.gov
The indole-6-carboxylate moiety is also integral to the synthesis of complex polycyclic systems. In the synthesis of tricyclic Mcl-1 inhibitors, an indole-2-carboxylic acid ester was a key intermediate where the ester was saponified to the acid in the final steps after the construction of additional fused rings. nih.gov Similarly, pentacyclic indole derivatives with antiviral properties have been synthesized using this compound as a starting fragment, where the ester is deprotected in the final step to yield the target carboxylic acid. google.com
Hydrazone and Oxadiazole Derivatives Targeting Tyrosine Kinases
The pursuit of novel anticancer agents has led researchers to target protein tyrosine kinases (TKs), enzymes that are often overexpressed in various cancers. researchgate.netresearchgate.net The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are two such kinases that have become important targets for cancer therapeutics. researchgate.netresearchgate.net Indole-based compounds have shown significant potential as tyrosine kinase inhibitors. nih.gov
Building upon this, two new series of indole derivatives originating from this compound have been synthesized and investigated for their potential as multi-target antiproliferative agents: hydrazine-1-carbothioamide derivatives and 1,3,4-oxadiazole (B1194373) derivatives. nih.gov The synthetic strategy begins with the N-methylation of methyl-1H-indole-6-carboxylate (Compound 1 ) to yield methyl-1-methyl-1H-indole-6-carboxylate (Compound 2 ). nih.gov This is followed by conversion to the corresponding carbohydrazide, 1-methyl-1H-indole-6-carbohydrazide (Compound 3 ), by reacting it with hydrazine hydrate. nih.gov This hydrazide is a crucial intermediate for creating both hydrazone and oxadiazole derivatives. nih.gov
The hydrazine-1-carbothioamide derivatives (Compounds 4a and 4b ) are synthesized from this intermediate and are designed to target the EGFR tyrosine kinase. nih.gov Concurrently, 1,3,4-oxadiazole derivatives (Compounds 5 and 6a-e ) are also synthesized, with some targeting EGFR and others (specifically 6a-e ) designed to inhibit VEGFR-2. nih.gov
The general synthetic pathway is outlined below:
N-methylation: Methyl-1H-indole-6-carboxylate (1 ) is treated with a methylating agent in the presence of a base like potassium hydroxide (KOH) in acetone (B3395972) to produce methyl-1-methyl-1H-indole-6-carboxylate (2 ). nih.gov
Hydrazinolysis: Compound 2 is reacted with an excess of hydrazine hydrate in methanol to yield 1-methyl-1H-indole-6-carbohydrazide (3 ). nih.gov
Hydrazone Formation: The carbohydrazide (3 ) can be further reacted to form various hydrazone derivatives. researchgate.netresearchgate.net
Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is constructed from the carbohydrazide intermediate. For instance, reaction with carbon disulfide in a basic medium leads to the formation of a 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione (Compound 5 ). nih.gov This can be further alkylated to produce a variety of S-substituted oxadiazole derivatives (Compounds 6a-e ). nih.gov
In vitro testing of these compounds against various cancer cell lines revealed that specific derivatives exhibited potent cytotoxic activity. researchgate.net Notably, compound 4a from the hydrazine-1-carbothioamide series was identified as a highly effective EGFR inhibitor, while compound 6c from the oxadiazole series proved to be a potent VEGFR-2 inhibitor. nih.gov These findings underscore the utility of the this compound scaffold in developing targeted anticancer agents. nih.govresearchgate.net
Table 1: Selected Hydrazone and Oxadiazole Derivatives of this compound and their Kinase Targets
| Compound Class | Target Kinase | Starting Material | Key Intermediate | Ref |
|---|---|---|---|---|
| Hydrazine-1-carbothioamide | EGFR | Methyl-1H-indole-6-carboxylate | 1-Methyl-1H-indole-6-carbohydrazide | nih.gov |
Synthesis of Fused Ring Systems Containing Indole-6-carboxylate
The indole nucleus is a prominent feature in many polycyclic structures that exhibit significant biological activity, including antitumor and anti-inflammatory properties. chim.it Consequently, there is substantial interest in developing synthetic methods to construct novel fused-ring systems based on the indole framework. chim.it The functional groups on the indole ring, such as the carboxylate group in this compound, can serve as handles for intramolecular cyclization reactions to build these complex architectures.
One notable strategy involves the synthesis of indole-fused eight-membered heterocyclic rings. acs.org This approach utilizes an iron-catalyzed tandem radical cyclization. The process involves a cross-dehydrogenative double C-N bond formation, facilitated by FeCl₃ as the catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant under mild conditions. acs.org While this specific example starts with an indole-tethered pyrazole (B372694), the underlying principle of using a functionalized indole to construct a larger, fused heterocyclic system is broadly applicable. acs.org
Another example is the synthesis of pyrazolo-fused pyrano[3,4-b]indolones. mdpi.com This multi-step synthesis creates a tetracyclic system by fusing a pyrazole ring onto a pyrano[3,4-b]indolone framework. The synthesis starts from a substituted indole precursor and involves the formation of a pyrazole ring followed by an intramolecular esterification to close the pyrone ring, yielding the final fused product. mdpi.com These examples highlight how the indole carboxylate scaffold can be elaborated into complex, polycyclic systems with potential therapeutic applications.
Table 2: Examples of Fused Ring Systems Derived from Indole Carboxylates
| Fused System | Synthetic Strategy | Key Features | Ref |
|---|---|---|---|
| Indole-fused eight-membered aza-heterocycles | FeCl₃-catalyzed radical C–N coupling | Tandem radical cyclization, double C-N bond formation | acs.org |
Synthesis of Pyrano[3,4-b]indol-1(9H)-ones
Pyrano[3,4-b]indol-1(9H)-ones represent a class of heterocyclic compounds where a pyrone ring is angularly fused to the indole core. researchgate.net This structural motif is of interest due to the combined biological activities associated with both indole and α-pyrone scaffolds. researchgate.net A highly effective and regioselective method for synthesizing these compounds involves the gold(III) chloride-catalyzed cycloisomerization of 3-ethynyl-indole-2-carboxylic acids. researchgate.netnih.gov
The general synthetic route to these precursors begins with the esterification of an indole-2-carboxylic acid, followed by iodination at the C3 position and subsequent Sonogashira coupling with a terminal alkyne to introduce the ethynyl (B1212043) group. researchgate.net The resulting 3-ethynyl-indole-2-carboxylate is then saponified to the carboxylic acid. The key step is the gold-catalyzed cyclization of this acetylenic acid, which proceeds in good to excellent yields to furnish the desired pyrano[3,4-b]indol-1(9H)-one. researchgate.netnih.gov
While this specific pathway has been detailed for indole-2-carboxylic acid derivatives, the fundamental strategy of intramolecular cyclization of an alkyne-tethered indole carboxylic acid is a powerful tool for constructing such fused systems. researchgate.netias.ac.in The reaction involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack by the carboxylic acid group to form the six-membered pyrone ring. researchgate.net
Table 3: Gold-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones | Step | Reaction | Reagents/Conditions | Purpose | Ref | | --- | --- | --- | --- | | 1 | Esterification | Methanol, H₂SO₄ | Protect the carboxylic acid | researchgate.net | | 2 | Iodination | Molecular iodine | Introduce a handle for coupling | researchgate.net | | 3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Introduce the ethynyl group | researchgate.net | | 4 | Saponification | NaOH (aq) | Deprotect the carboxylic acid | researchgate.net | | 5 | Cycloisomerization | AuCl₃, Acetonitrile (B52724) (reflux) | Form the fused pyrone ring | researchgate.netnih.gov |
Medicinal Chemistry and Biological Applications of Methyl Indole 6 Carboxylate and Analogues
Structure-Activity Relationship (SAR) Studies on Indole-6-carboxylate Derivatives
The therapeutic efficacy of indole-6-carboxylate derivatives is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. These studies involve systematically modifying the chemical structure of a compound and observing the resulting changes in its pharmacological effects.
The biological activity of indole-6-carboxylate derivatives can be significantly altered by the presence, position, and nature of various substituents on the indole (B1671886) ring and its associated side chains. Research has shown that the introduction of different functional groups can modulate the anticancer properties of these compounds. nih.govresearchgate.net
In the development of receptor tyrosine kinase inhibitors, specific substitutions have led to potent and selective compounds. nih.govfigshare.com For example, a derivative of hydrazine-1-carbothioamide with an unsubstituted phenyl moiety (where R=H) demonstrated the highest inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.govfigshare.com Conversely, for derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the presence of a chloro group at the 4-position of an aromatic ring resulted in the most potent inhibitory activity. nih.govfigshare.com
Further studies on bis-indole derivatives have also shed light on the impact of substituents. nih.govacs.org It was observed that small nonpolar substituents, such as a meta-methoxy or a para-CF3 group, had a minimal effect on the compound's activity. nih.govacs.org However, a 3,5-dimethoxy substitution led to a slight decrease in biological activity. nih.govacs.org The absence of any substitution on a terminal phenyl ring resulted in a five-fold decrease in activity, underscoring the role of these substituents in molecular interactions. nih.govacs.org
The position of substituents on the indole core is also critical. In a study of tetrahydro-γ-carbolines, moving a methyl group around the phenyl ring led to varied efficacy and potency, demonstrating that positional isomers can have distinct biological profiles. acs.org The introduction of a second substituent, particularly a fluorine atom at position 6, was generally beneficial, leading to compounds with high potency. acs.org
The following table summarizes the influence of specific substituents on the activity of indole-6-carboxylate analogues against EGFR and VEGFR-2.
| Compound ID | Target | Key Substituent | Observed Activity |
| 4a | EGFR | Unsubstituted Phenyl (R=H) | Highest EGFR enzyme inhibitory activity nih.govfigshare.com |
| 6c | VEGFR-2 | 4-Chloro group on aromatic ring | Highest VEGFR-2 enzyme inhibitory activity nih.govfigshare.com |
| 6j | HIV-1 gp41 | Specific bis-indole linkage | EC50 = 200 nM nih.govacs.org |
| 7j | Various Cancer Cell Lines | Indole-3-acrylic acid conjugate | GI50 values in the range 0.03–0.30 μM in leukemia sub-panel nih.gov |
| 7k | Various Cancer Cell Lines | Indole-3-carboxylic acid conjugate | GI50 values in the range 0.04–0.28 μM in leukemia sub-panel nih.gov |
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis, which explores the different spatial arrangements of atoms in a molecule, provides valuable insights into how indole-6-carboxylate derivatives interact with their target proteins. sci-hub.se
Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, have been instrumental in understanding these interactions. nih.govajol.info For indole-6-carboxylate derivatives designed as EGFR and VEGFR-2 inhibitors, docking studies have helped to investigate their binding patterns within the active sites of these kinases. researchgate.netnih.gov These in silico analyses often compare the binding modes of the novel compounds to those of known standard inhibitors, providing a rationale for their observed biological activities. nih.govresearchgate.net
The stability of the ligand within the binding site is also a key factor. For some indole derivatives, the ligand has been shown to be relatively stable in its initial binding site, indicating a favorable interaction. mdpi.com The binding of these compounds often involves interactions with key amino acid residues in the target protein. For example, hydrophobic interactions with residues such as Trp 6.48, Phe 6.51, and Phe 6.52 are common for ligands binding to serotonin (B10506) receptors. mdpi.com Additionally, hydrogen bonds can form between the indole moiety of the ligand and specific amino acid side chains, such as Ser 5.43, further stabilizing the ligand-receptor complex. mdpi.com
In some cases, the alkylation of certain nitrogen atoms in the indole structure can lead to a marked reduction in activity. acs.org This suggests that the hydrogen atoms at these positions may be involved in crucial hydrogen bond interactions with the biological target, or that there is insufficient space to accommodate a larger methyl group, highlighting the delicate balance of steric and electronic factors in ligand binding. acs.org
Influence of Substituents on Biological Activity
Pharmacological Properties and Therapeutic Potential
Analogues of methyl indole-6-carboxylate have demonstrated a range of pharmacological properties, with a particular focus on their potential as anticancer agents. The indole scaffold is a well-established pharmacophore in oncology, with several indole-containing compounds already in clinical use. nih.gov
Derivatives of indole-6-carboxylic acid have been the subject of extensive research for their antiproliferative effects against various cancer cell lines. nih.govresearchgate.net These compounds have shown cytotoxicity against human cancer cell lines including HCT-116 (colon), HeLa (cervical), and HT-29 (colon). nih.govresearchgate.net
For example, a series of novel heteroaryl carboxylic acid conjugates of the sesquiterpene melampomagnolide-B, including indole-3-acrylic acid and indole-3-carboxylic acid conjugates (compounds 7j and 7k), exhibited significant growth inhibition against a panel of 64 human tumor cell lines. nih.gov These compounds were particularly effective against leukemia cell lines, with GI50 values in the sub-micromolar range. nih.gov Another study identified a quinoline-indole derivative, compound 9b, which showed potent inhibitory activity against gastric, colon, and esophageal cancer cells with IC50 values in the sub-micromolar range. sioc-journal.cn
The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govresearchgate.net The results from these assays, typically reported as IC50 (the concentration of a drug that is required for 50% inhibition in vitro) or GI50 (the concentration for 50% of maximal inhibition of cell proliferation) values, provide a quantitative measure of the cytotoxic potential of the compounds.
A key strategy in modern cancer therapy is the targeting of receptor tyrosine kinases (RTKs), such as EGFR and VEGFR-2, which are often overexpressed or dysregulated in various cancers. nih.govnih.gov EGFR plays a crucial role in cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov The inhibition of these kinases is a proven and effective anticancer strategy. nih.gov
Several indole-6-carboxylate derivatives have been specifically designed and synthesized to act as inhibitors of EGFR and VEGFR-2. nih.govresearchgate.netfigshare.comnih.gov By mimicking the pharmacophoric properties of known inhibitors like erlotinib (B232) (for EGFR) and sorafenib (B1663141) (for VEGFR-2), researchers have developed novel compounds with potent inhibitory activities. nih.gov
In one study, two distinct series of indole-6-carboxylic acid derivatives, one targeting EGFR and the other VEGFR-2, were synthesized. nih.gov Compound 3b from the EGFR-targeting series and compound 6e from the VEGFR-2-targeting series were identified as having the highest antiproliferation activity and the highest enzyme inhibitory activity against their respective targets. nih.govresearchgate.net Another study identified compound 4a as a potent EGFR inhibitor and compound 6c as a potent VEGFR-2 inhibitor. nih.govfigshare.comnih.gov
The following table presents the inhibitory activity of selected indole-6-carboxylate derivatives against EGFR and VEGFR-2.
| Compound ID | Target | Cell Line(s) | IC50 / Activity |
| 3b | EGFR | HCT-116, HeLa, HT-29 | Highest antiproliferation activity in its series nih.govresearchgate.net |
| 6e | VEGFR-2 | HCT-116, HeLa, HT-29 | Highest antiproliferation activity in its series nih.govresearchgate.net |
| 4a | EGFR | HepG2, HCT-116, A549 | Potent anti-proliferative compound nih.govfigshare.com |
| 6c | VEGFR-2 | HepG2, HCT-116, A549 | Potent anti-proliferative compound nih.govfigshare.com |
| 5BDBIC | VEGFR-2 | HepG2 | IC50 = 14.3 μM researchgate.net |
In addition to direct enzyme inhibition, a crucial mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govmdpi.com Indole-6-carboxylate derivatives have been shown to trigger these cellular processes in cancer cells. nih.govresearchgate.net
Several studies have demonstrated that these compounds can cause cancer cells to arrest in the G2/M phase of the cell cycle. nih.govresearchgate.netsioc-journal.cnnih.gov This phase is a critical checkpoint before cells enter mitosis; arresting the cycle at this point prevents cell division and can lead to apoptosis. For example, compounds 3b and 6e, which target EGFR and VEGFR-2 respectively, were found to arrest cancer cells in the G2/M phase. nih.govresearchgate.net Similarly, the quinoline-indole derivative 9b also induced G2/M phase arrest in gastric cancer cells. sioc-journal.cn
The induction of apoptosis is a hallmark of effective chemotherapy. Indole derivatives have been shown to initiate apoptosis through both the extrinsic and intrinsic pathways. nih.govresearchgate.netnih.govfigshare.com The extrinsic pathway is triggered by external signals, while the intrinsic pathway is initiated by internal cellular stress. Compound 9b was found to induce intrinsic apoptosis, which was associated with the downregulation of apoptosis-related proteins. sioc-journal.cn Other studies have shown that indole derivatives can induce the extrinsic apoptosis pathway. nih.govresearchgate.netnih.govfigshare.com The activation of caspases, a family of proteases that are central to apoptosis, is a key event in this process. For instance, treatment with compound 4a led to the activation of caspase-9 and caspase-3, indicative of the intrinsic pathway. nih.gov
The table below summarizes the effects of selected indole-6-carboxylate derivatives on the cell cycle and apoptosis.
| Compound ID | Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction |
| 3b | HCT-116, HeLa, HT-29 | G2/M phase arrest nih.govresearchgate.net | Induces extrinsic apoptosis pathway nih.govresearchgate.net |
| 6e | HCT-116, HeLa, HT-29 | G2/M phase arrest nih.govresearchgate.net | Induces extrinsic apoptosis pathway nih.govresearchgate.net |
| 4a | HCT-116 | G2/M phase arrest nih.gov | Induces intrinsic apoptosis pathway (via caspase-9 and -3) nih.gov |
| 6c | A549 | G2/M phase arrest nih.gov | Induces extrinsic apoptosis pathway (via caspase-3) nih.gov |
| 9b | MGC-803, HGC-27 | G2/M phase arrest sioc-journal.cn | Induces intrinsic apoptosis sioc-journal.cn |
Anticancer and Antiproliferative Activities
Anti-angiogenic Activity
The inhibition of angiogenesis, the formation of new blood vessels, is a critical strategy in cancer therapy. Indole derivatives have demonstrated notable anti-angiogenic properties. Nintedanib, an indolinone-derived multi-tyrosine kinase inhibitor, effectively targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). idrblab.cntdcommons.org This action can lead to the induction of endothelial cell apoptosis and a reduction in tumor vasculature. idrblab.cn Nintedanib is an oral multi-kinase inhibitor that combats both angiogenesis and tumor immune evasion. rsc.org Its anti-angiogenic activity is a key aspect of its therapeutic effect in conditions like idiopathic pulmonary fibrosis. tdcommons.org
Derivatives of indole-6-carboxylic acid have also been specifically investigated for their anti-angiogenic potential. A study on newly synthesized 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed it possessed anti-angiogenic activity with an IC50 of 5.6 µg/mL on human umbilical vein endothelial cells (HUVECs). researchgate.net Another carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, was found to inhibit blood vessel outgrowth in a rat aorta model and showed significant anti-proliferative effects on HUVECs. nih.gov The study suggested this effect might be due to the inhibition of VEGF. nih.gov
Further research into α-substituted hetero-aromatic chalcone (B49325) hybrids also highlighted the role of the indole nucleus. While evaluating a series of compounds, it was noted that chalcones with a methyl carboxylate group on the indole ring (at C4 or C5) were less potent than those with other substituents like a bromide atom at C6. frontiersin.org
Table 1: Anti-proliferative Activity of Indole Analogues on Endothelial Cells
| Compound | Cell Line | IC50 | Source |
|---|---|---|---|
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL | researchgate.net |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC | 76.3 µg/mL | nih.gov |
| Indolyl hydrazone 113x | HUVEC | Migration Inhibition | rsc.org |
Antimicrobial Properties
The indole scaffold is a common feature in compounds exhibiting a broad range of antimicrobial activities. smolecule.comsmolecule.com Research has focused on synthesizing and evaluating novel indole derivatives to combat drug-resistant pathogens.
One study reported the synthesis of seventeen new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov All of these compounds showed antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria, with their activity in some cases exceeding that of the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov Compound 8 in this series was the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004–0.03 mg/mL and Minimum Bactericidal Concentration (MBC) values of 0.008–0.06 mg/mL. nih.gov The most susceptible bacterium was Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov
Another series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives was also evaluated for antimicrobial potential. mdpi.com While most of these compounds showed negligible activity, the 3-chlorophenyl derivative 2i displayed relatively high antibacterial activity against Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, with MIC and MBC values between 8 and 16 μg/mL. mdpi.com Furthermore, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x ) was identified as a potent lead structure for developing new antimicrobial agents. mdpi.com
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) | Source |
|---|---|---|---|---|
| **Compound 8*** | Enterobacter cloacae | 0.004 | 0.008 | nih.gov |
| **Compound 8*** | Escherichia coli | 0.03 | 0.06 | nih.gov |
| **Compound 12*** | Escherichia coli | 0.004 | 0.008 | nih.gov |
| **Compound 11*** | Bacillus cereus | 0.008 | 0.015 | nih.gov |
| Derivative 2i † | Staphylococcus aureus | 0.008-0.016 | 0.008-0.016 | mdpi.com |
| Derivative 2i † | Staphylococcus epidermidis | 0.008-0.016 | 0.008-0.016 | mdpi.com |
Antioxidant Activity
Indole derivatives are recognized for their antioxidant properties, which are crucial for mitigating oxidative stress implicated in numerous diseases. smolecule.comsmolecule.com The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.
A study investigating melanins, which are polymers derived from dihydroxyindoles, compared the antioxidant activity of melanins from 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and its methyl ester (MeDHICA). nih.gov Using various antioxidant assays and a model of lipid peroxidation, the melanin (B1238610) from MeDHICA consistently showed superior performance to the melanin from DHICA. nih.gov This enhanced antioxidant capacity was largely retained even after exposure to air or a solar simulator, highlighting its stability. nih.gov
In another study, a series of synthetic indole–phenolic compounds were evaluated for their neuroprotective potential, which is often linked to antioxidant activity. nih.gov These compounds demonstrated the ability to reduce the production of reactive oxygen species (ROS) in neuroblastoma cells, suggesting their protective effects are at least partly due to the suppression of oxidative stress pathways. nih.gov Specifically, these compounds showed significant protection against H2O2-induced oxidative stress in SH-SY5Y cells. nih.gov The free radical scavenging activity of some indole derivatives has also been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with one 5-bromo-indole-2-carboxamide derivative showing an IC50 of 99.6 µg/mL. researchgate.net
Table 3: Antioxidant Activity of Indole Derivatives
| Compound/Derivative | Assay | Result (IC50) | Source |
|---|---|---|---|
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | DPPH Free Radical Scavenging | 99.6 µg/mL | researchgate.net |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | DPPH Free Radical Scavenging | 27.8 µg/mL | nih.gov |
| Melanin from MeDHICA | Multiple Antioxidant Assays | Performed better than DHICA melanin | nih.gov |
| Synthetic indole–phenolic compounds | H2O2-induced oxidative stress | Significant protection | nih.gov |
Neuroprotective Effects and Implications in Neurodegenerative Diseases
The indole nucleus is a key structural motif in many compounds with neuroprotective properties, making it a valuable scaffold for designing agents against neurodegenerative diseases like Alzheimer's and Parkinson's. smolecule.comnih.gov The mechanisms behind these effects are often multifaceted, involving antioxidant activity, enzyme inhibition, and modulation of protein aggregation.
A series of synthetic indole–phenolic compounds demonstrated significant neuroprotective effects in vitro. nih.gov These compounds were able to reduce ROS production and showed metal-chelating properties, particularly for copper ions. Their ability to protect SH-SY5Y neuroblastoma cells against oxidative stress and reduce amyloid burden points to their therapeutic potential. nih.gov
Other indole derivatives have been developed as inhibitors of S-nitrosoglutathione reductase (GSNOR), a promising therapeutic target for cerebral ischemia. acs.org A methyl ester prodrug, compound 50 , showed significant neuroprotection in an oxygen-glucose deprivation/reperfusion cell model and, in an animal model of ischemic stroke, reduced infarct volume and improved neurological deficits. acs.org This neuroprotection may be mediated by regulating calcium signaling and synaptic function. acs.org
Furthermore, indole derivatives have been explored as activators of AMP-activated protein kinase (AMPK), a cellular energy sensor with a neuroprotective role. nih.gov In one study, certain indole-derived compounds caused a dose-dependent increase in the phosphorylation of AMPKα, with compound 21 being the most potent activator. A key structural finding was that a carboxylic group at the C2 position of the indole ring was crucial for this activity, as compounds with an ester group at the same position were inactive. nih.gov
Receptor Binding Studies, e.g., Serotonin Receptors
The indole structure is the core of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making indole derivatives prime candidates for interacting with serotonin receptors. wikipedia.org These interactions are critical for developing treatments for a variety of central nervous system disorders.
A detailed study investigated the binding of three indole derivatives (D2AAK5, D2AAK6, and D2AAK7) to serotonin 5-HT1A and 5-HT2A receptors. nih.gov Molecular dynamics simulations revealed that the indole moiety of these ligands penetrates deep into a hydrophobic microdomain of the receptors. The primary anchoring point for all ligands was a conserved aspartate residue (Asp 3.32), which forms an electrostatic interaction with the protonatable nitrogen atom of the ligands. nih.gov
Specific interactions were observed for different ligands and receptors. For instance, with the 5-HT1A receptor, the indole NH group of D2AAK5 and D2AAK6 formed an additional hydrogen bond with a serine residue (Ser 5.43). nih.gov In the case of the 5-HT2A receptor, a hydrogen bond was formed between the indole NH and a threonine residue (Thr 3.37) for all ligands. nih.gov These detailed binding studies provide a structural basis for the observed functional activities and guide the design of new, more selective serotonin receptor ligands.
Enzyme Inhibition Assays
This compound and its analogues have been widely studied as inhibitors of various enzymes, a property that underpins many of their therapeutic applications, from anticancer to neuroprotective effects. smolecule.comevitachem.com
Tyrosine Kinase Inhibition: Many indole derivatives are potent inhibitors of tyrosine kinases, which are crucial in cell signaling and are often dysregulated in cancer. A recent study focused on creating new indole-6-carboxylate ester derivatives targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Compound 4a (a hydrazine-1-carbothioamide derivative) was a potent EGFR inhibitor with an EC50 of 8.2 nM, while compound 6c (an oxadiazole derivative) was a potent VEGFR-2 inhibitor with an EC50 of 11.2 nM. nih.gov Nintedanib is another example, inhibiting VEGFR, PDGFR, and FGFR. tdcommons.org
Cholinesterase and MAO-B Inhibition: In the context of neurodegenerative diseases, indole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govevitachem.com Hydrazone hybrids derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid showed significant inhibition of human MAO-B. mdpi.com
Other Enzyme Targets: Research has shown that indole derivatives can inhibit a diverse range of other enzymes. Methyl 5,6-dihydroxy-1H-indole-2-carboxylate is a substrate for the enzyme tyrosinase. biosynth.com Other studies have identified this compound as a reactant for preparing inhibitors of tryptophan dioxygenase, botulinum neurotoxin, and interleukin-2 (B1167480) inducible T-cell kinase (ITK). smolecule.comsigmaaldrich.com Additionally, some indole derivatives inhibit cytochrome P450 enzymes, which are critical for drug metabolism. smolecule.com
Table 4: Enzyme Inhibition by Indole-6-carboxylate Analogues
| Compound/Analogue | Target Enzyme | Activity (IC50/EC50) | Source |
|---|---|---|---|
| Compound 4a | EGFR | 8.2 nM (EC50) | nih.gov |
| Compound 6c | VEGFR-2 | 11.2 nM (EC50) | nih.gov |
| Compound 45 | GSNOR | 44.12 nM (IC50) | acs.org |
| Fascaplysin derivative 23a | AChE | 0.89 µM (IC50) | nih.gov |
| 5MICA Hydrazone Hybrids | hMAO-B | Good Inhibition | mdpi.com |
| Nintedanib | VEGFR, PDGFR, FGFR | Kinase Inhibition | tdcommons.org |
| This compound derivatives | ITK, Botulinum Neurotoxin | Inhibition | smolecule.comsigmaaldrich.com |
Preclinical and Clinical Development Considerations (Excluding Dosage/Administration)
The journey from a chemical compound to a potential therapeutic agent involves rigorous preclinical evaluation. This phase focuses on identifying and refining lead compounds, assessing their biological activity, and conducting initial toxicological studies to ensure a promising profile for further development.
The initial step in drug discovery is the identification of a "hit" or "lead" compound, which demonstrates a desired biological activity. This lead is then chemically modified to enhance its potency, selectivity, and pharmacokinetic properties.
One successful optimization strategy began with an indazole amide identified through high-throughput screening (HTS). acs.org This initial hit was truncated to its minimal pharmacophore, yielding an indazole acid lead compound. acs.org Through optimization of the core structure and its aryl appendage, researchers developed the indole acid derivative PF-06409577, which was advanced to first-in-human trials for treating diabetic nephropathy. acs.org The synthesis of such derivatives often involves key chemical reactions like the Suzuki coupling to append aryl groups to the indole core. acs.org
Fragment-based screening is another powerful method for lead identification. In one study, this approach led to the discovery of a tricyclic indole-2-carboxylic acid derivative as a fragment hit that binds to the anti-apoptotic protein Mcl-1. nih.gov Structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its activity, guided the optimization of this fragment. nih.gov For instance, substituting a methyl group at specific positions on the indole ring resulted in improved binding affinity. nih.gov The synthesis of these tricyclic analogues was achieved through methods like the Fischer indole synthesis. nih.gov
Rational drug design is also employed, where compounds are specifically created to interact with a biological target. Researchers have designed and synthesized new series of indole-6-carboxylate derivatives, such as hydrazine-1-carbothioamide and oxadiazole analogues, to mimic the pharmacophoric features of known tyrosine kinase inhibitors like erlotinib and sorafenib. nih.govresearchgate.net This targeted approach aims to create potent inhibitors of receptors like EGFR and VEGFR-2, which are often overexpressed in cancer. nih.govresearchgate.net
Once potential lead compounds are synthesized, they undergo extensive biological screening to quantify their activity and understand their mechanism of action. In vitro (cell-based) and in vivo (animal-based) assays are crucial at this stage.
Derivatives of indole-6-carboxylate have shown significant promise as anticancer agents. In one study, newly synthesized hydrazine-1-carbothioamide (4a) and oxadiazole (6c) derivatives underwent in vitro screening against several human cancer cell lines. nih.gov The anti-proliferative properties were assessed, and the half-maximal inhibitory concentration (IC₅₀)—the concentration of a drug that inhibits a biological process by 50%—was determined. nih.gov Compounds 4a and 6c were identified as the most potent cytotoxic agents. nih.govnih.gov Further investigation revealed that these compounds induced apoptosis (programmed cell death) and caused cell cycle arrest in the G2/M phase. nih.govresearchgate.net
| Compound | Target | HepG2 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) | A549 (IC₅₀ µM) |
| 4a | EGFR | 1.11 | 2.08 | 1.63 |
| 6c | VEGFR-2 | 1.52 | 1.15 | 1.07 |
| Erlotinib | EGFR | 2.15 | 4.21 | 3.11 |
| Sorafenib | VEGFR-2 | 3.11 | 2.18 | 2.53 |
| Data sourced from a 2024 study on indole-6-carboxylate derivatives as receptor tyrosine kinase inhibitors. nih.gov |
In a separate research effort, a series of novel thiazolyl-indole-2-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects. acs.org The screening was performed across multiple cancer cell lines, including MCF-7 (breast), and HCT-116 (colon), as well as a non-cancerous human cell line (WI-38) to assess selectivity. acs.org Compounds with specific substitutions, such as a hydroxy group (6e, 6q) or a dimethylamine (B145610) group (6i, 6v) at the 4-position of the phenyl ring, demonstrated potent cytotoxicity against cancer cells while showing significantly less impact on the normal cell line, indicating a favorable selectivity profile. acs.org
| Compound | MCF-7 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) | WI-38 (Normal Cell) (IC₅₀ µM) |
| 6e | 4.36 | 12.41 | 51.26 |
| 6i | 6.10 | 23.86 | 71.90 |
| 6q | 5.04 | 18.67 | >100 |
| 6v | 6.49 | 67.51 | 37.4 |
| Doxorubicin | 4.17 | 5.57 | 6.72 |
| Data sourced from a study on thiazolyl-indole-2-carboxamide derivatives as multitarget anticancer agents. acs.org |
Early-stage toxicological evaluation is critical for identifying potential safety issues that could halt a drug's development. This academic-focused assessment uses computational and cellular models to predict and measure toxicity.
In silico (computer-based) toxicity studies are valuable tools in the initial stages of drug development. nih.gov For the anticancer indole-6-carboxylate derivatives 4a and 4b , and the oxadiazole 5 , virtual toxicity studies were conducted to predict their profiles. nih.gov These analyses help in the early identification of compounds that have favorable safety characteristics. nih.gov The results from these predictive models categorized the tested compounds as non-carcinogenic and non-toxic, supporting their potential for further investigation. nih.gov
| Compound | Predicted Carcinogenicity | Predicted Toxicity |
| 4a | Non-carcinogen | Non-toxic |
| 4b | Non-carcinogen | Non-toxic |
| 5 | Non-carcinogen | Non-toxic |
| Erlotinib | Non-carcinogen | Non-toxic |
| Data sourced from in silico toxicity feature analysis. nih.gov |
A key component of preclinical toxicology is assessing a compound's cytotoxicity toward healthy, non-cancerous cells. acs.org This provides a measure of selectivity. As shown in the in vitro screening data, indole analogues like 6i and 6q exhibited high IC₅₀ values against the normal WI-38 cell line (71.90 µM and >100 µM, respectively) compared to their potent activity against cancer cells. acs.org This high selectivity index is a desirable characteristic for an anticancer drug candidate, as it suggests the compound may specifically target cancer cells while minimizing harm to normal tissues. acs.org
Finally, basic hazard identification for the starting materials is a fundamental aspect of laboratory safety and toxicological characterization. The parent compound, methyl 1H-indole-6-carboxylate, is classified under the Globally Harmonized System (GHS) as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). sigmaaldrich.comfishersci.se
Computational Chemistry and Spectroscopic Characterization
Molecular Docking and In Silico Studies
Computational methods, particularly molecular docking, are pivotal in predicting how methyl indole-6-carboxylate and its derivatives might interact with biological targets. These in silico techniques provide insights into the binding affinities and patterns essential for drug design and discovery.
Prediction of Binding Patterns to Biological Targets
Molecular docking studies have been instrumental in exploring the binding patterns of indole-6-carboxylate derivatives to various biological targets. For instance, derivatives of this compound have been investigated as potential inhibitors of receptor tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often overexpressed in cancer cells. researchgate.netnih.gov In silico studies help to deduce the binding modes of these compounds within the active sites of their target proteins. uobaghdad.edu.iq For example, new derivatives of indole-6-carboxylic acid and methyl-1-methyl-1H-indole-6-carboxylate were designed to target EGFR and VEGFR-2, and molecular docking was used to study their binding patterns. researchgate.netuobaghdad.edu.iq These studies compare the docking poses to standard inhibitors to validate the predicted interactions. researchgate.netnih.gov The insights gained from these computational models are crucial for designing compounds with desired pharmacophoric features. nih.gov
Derivatives of this compound have also been evaluated as potential aromatase inhibitors for breast cancer therapy. ijcrt.org Modifications at different positions on the indole (B1671886) ring have been shown to influence the binding interactions and inhibitory potential against the target enzyme. ijcrt.org Furthermore, fluoro-substituted indole derivatives have been studied for their potential as dual inhibitors of cyclooxygenase (COX) isozymes, COX-1 and COX-2, with molecular docking revealing their binding patterns within the active sites of these enzymes. researchgate.net
Ligand-Protein Interactions and Binding Affinities
The interaction between a ligand like this compound and a protein target is fundamental to its biological activity. Molecular docking simulations provide quantitative estimates of this interaction in the form of binding affinities or docking scores, typically measured in kcal/mol. jbcpm.com For derivatives of indole-6-carboxylic acid targeting EGFR and VEGFR-2, molecular docking studies have been used to identify compounds with the best fit and, consequently, the most potent inhibitory activity. uobaghdad.edu.iqnih.gov For instance, specific carbothioamide and oxadiazole derivatives of methyl-1-methyl-1H-indole-6-carboxylate were identified as having the highest potential based on their docking scores against EGFR and VEGFR-2, respectively. nih.gov
In studies of 2-methylindole (B41428) derivatives as aromatase inhibitors, the docking scores were used to evaluate binding affinities, with more negative values indicating stronger interactions. ijcrt.org These analyses also highlight the specific types of interactions, such as hydrogen bonds, that stabilize the ligand within the active site of the protein. For example, one ligand exhibited a high number of hydrogen bond interactions with key amino acid residues, contributing to its stability in the active site. ijcrt.org Similarly, in the study of compounds targeting fungal enzymes, the docking analysis revealed interactions between the ligands and the active sites of squalene (B77637) synthase and lanosterol-14α demethylase, with binding scores for the best poses ranging from -8.6 to -10.3 kcal/mol. jbcpm.com
Spectroscopic Characterization Techniques
The precise chemical structure of this compound is confirmed through various spectroscopic methods. These techniques provide a detailed fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The chemical shifts (δ) in the NMR spectrum, reported in parts per million (ppm), provide information about the chemical environment of each proton and carbon atom.
For a related compound, methyl 1-methyl-1H-indole-6-carboxylate, the ¹H NMR spectrum in DMSO-d₆ showed signals at δ 8.10 (s, 1H, ArH), 7.65–7.56 (m, 3H, ArH), 6.53 (d, 1H, ArH), and 3.87 (s, 6H, O-CH₃ and CH₃). nih.gov The ¹³C NMR spectrum for the same compound displayed peaks at δ 167.69 (C=O), 136.06, 133.94, 132.18, 122.51, 120.62, 120.05, 112.15, 101.20 (Ar C), 52.25 (OCH₃), and 33.11 (CH₃). nih.gov While specific data for the parent this compound is not detailed in these particular sources, the data for its derivatives illustrate the type of information obtained. For instance, derivatives of indole-6-carboxylic acid have been characterized using ¹H NMR and ¹³C NMR to confirm their structures. researchgate.netnih.gov
Table 1: Representative NMR Data for this compound Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| Methyl 1-methyl-1H-indole-6-carboxylate | ¹H NMR | DMSO-d₆ | 8.10 (s, 1H), 7.65–7.56 (m, 3H), 6.53 (d, 1H), 3.87 (s, 6H) nih.gov |
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds. For derivatives of this compound, FT-IR spectroscopy has been a key characterization technique. researchgate.netnih.govnih.gov
For example, the IR spectrum of methyl 1-methyl-1H-indole-6-carboxylate shows characteristic absorption bands (in cm⁻¹) at 3093 and 3070 for aromatic C-H stretching, 2953, 2943, and 2839 for aliphatic C-H stretching of the methyl groups, and a strong band at 1693 for the C=O stretching of the ester group. nih.gov Other significant peaks include those for aromatic C=C stretching (1562, 1500, 1462), C-N stretching (1346), and asymmetric and symmetric C-O stretching of the ester at 1265 and 1188 cm⁻¹, respectively. nih.gov The infrared spectrum for this compound is expected to conform to these characteristic patterns, confirming the presence of the indole ring and the methyl ester functional group. vwr.comthermofisher.com
Table 2: Key IR Absorption Bands for a this compound Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3093, 3070 nih.gov |
| Aliphatic C-H (CH₃) | Stretching | 2953, 2943, 2839 nih.gov |
| Ester C=O | Stretching | 1693 nih.gov |
| Aromatic C=C | Stretching | 1562, 1500, 1462 nih.gov |
| C-N | Stretching | 1346 nih.gov |
| Ester C-O | Asymmetric Stretching | 1265 nih.gov |
Mass Spectrometry (MS, HR-MS, ESI-MS)
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of a compound and can provide information about its structure. High-resolution mass spectrometry (HR-MS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like indole derivatives.
Derivatives of indole-6-carboxylic acid have been characterized by HR-MS to confirm their composition. researchgate.netnih.gov For instance, the high-resolution electrospray ionization mass spectrometry (HRESI-MS) of methyl 1-methyl-1H-indole-6-carboxylate showed a calculated m/z for [M+1]⁺ of 190.0790, with the found value being 190.0858, confirming the molecular formula C₁₁H₁₁NO₂. nih.gov Similarly, other derivatives have been analyzed using ESI-MS to verify their molecular weights. rsc.org This technique is crucial for confirming the successful synthesis of new compounds based on the this compound scaffold. uobaghdad.edu.iq
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 1-methyl-1H-indole-6-carboxylate |
| Indole-6-carboxylic acid |
| Epidermal Growth Factor Receptor (EGFR) |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) |
| Cyclooxygenase-1 (COX-1) |
| Cyclooxygenase-2 (COX-2) |
| Squalene synthase |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for verifying the empirical formula of a synthesized compound. The theoretical or calculated elemental composition is derived from the compound's molecular formula and serves as a benchmark. Experimental or found values are determined through combustion analysis of a sample. A close correspondence between the calculated and found values is a strong indicator of the sample's purity and structural integrity.
For this compound, the molecular formula is established as C₁₀H₉NO₂. Based on this formula, the theoretical elemental composition can be precisely calculated. The molecular weight of the compound is approximately 175.19 g/mol .
The calculated elemental percentages are as follows:
Carbon (C): 68.56%
Hydrogen (H): 5.18%
Nitrogen (N): 7.99%
| Element | Theoretical % | Found % |
| Carbon (C) | 68.56 | Data not available in searched sources |
| Hydrogen (H) | 5.18 | Data not available in searched sources |
| Nitrogen (N) | 7.99 | Data not available in searched sources |
Analytical Methodologies in Research on Methyl Indole 6 Carboxylate
Chromatographic Techniques
Chromatography is a fundamental tool for the separation, identification, and purification of methyl indole-6-carboxylate. Different chromatographic methods offer varying levels of resolution and are selected based on the specific analytical goal.
High Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification. Several sources indicate a purity of ≥98.0% or 97% as determined by HPLC, though specific column types and mobile phases are often proprietary. tcichemicals.comvwr.commerckmillipore.com For instance, a purity of 98.50% has been explicitly reported. medchemexpress.com
In the broader context of indole (B1671886) derivatives, HPLC methods often utilize reverse-phase columns. mdpi.com For example, the analysis of related indole compounds has been performed using a C18 column with a mobile phase gradient of aqueous formic acid and methanol (B129727). mdpi.com The progress of reactions involving indole-6-carboxylate derivatives is also monitored by HPLC. ambeed.com The retention time in a given HPLC system is a key identifier, and in one reported method, a derivative of this compound showed a retention time of 9.21 minutes under specific conditions. researchgate.net
Table 1: HPLC Purity Data for this compound
| Purity Level | Analytical Method |
|---|---|
| ≥98.0% | GC, HPLC |
| 98.50% | HPLC |
| 97% | Not specified |
| ≥98.0% | Not specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique used for the definitive identification and sensitive quantification of this compound and its derivatives. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
For methyl 1-methyl-1H-indole-6-carboxylate, a derivative, LC-MS analysis has shown a mass-to-charge ratio (m/z) of 190.0858 [M+H]+, which corresponds to the calculated value of 190.0790 for its molecular formula C₁₁H₁₁NO₂. nih.gov In another instance, the crude title compound was identified by an m/z of 408 [M+H]+. ambeed.com Untargeted LC-MS/MS analysis is a valuable tool for studying the metabolomics of related indole compounds, often employing both positive and negative electrospray ionization (ESI) modes. nih.gov The fragmentation patterns observed in MS/MS spectra provide structural confirmation. mdpi.com For example, in the analysis of indole carboxylic acids, the loss of CO₂ is a characteristic fragmentation pattern. nih.gov
The LC-MS/MS analysis of various indole compounds has been performed using a C18 column with a gradient mobile phase consisting of ammonium (B1175870) acetate (B1210297) and ammonium hydroxide (B78521) in water and acetonitrile (B52724). nih.gov The technique is sensitive enough to detect compounds at low concentrations, with limits of quantification (LOQs) for some indole compounds reported to be in the range of 0.08–1.72 µM. mdpi.com
Table 2: LC-MS/MS Data for this compound Derivatives
| Compound | Calculated m/z [M+H]+ | Found m/z [M+H]+ |
|---|---|---|
| Methyl 1-methyl-1H-indole-6-carboxylate | 190.0790 | 190.0858 |
Thin Layer Chromatography (TLC) for Purity Assessment
Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions synthesizing this compound and to assess its purity. chemscene.com It provides a quick qualitative assessment of the number of components in a mixture.
In the synthesis of derivatives of this compound, TLC is used to monitor the reaction's progression. nih.gov For example, the synthesis of methyl-1-methyl-1H-indole-6-carboxylate from its precursor was monitored using TLC with a solvent system of chloroform (B151607) and methanol (70:30), yielding an Rf value of 0.62. nih.gov The purification of other related indole derivatives has been monitored using TLC with a mobile phase of hexanes and ethyl acetate. orgsyn.org
Different solvent systems are used depending on the specific indole derivative. For the analysis of various indole compounds, mobile phases such as butan-1-ol–glacial acetic acid–water and isopropanol–NH₃–water have been employed. akjournals.com Visualization of the spots on the TLC plate is typically achieved under UV light at 254 nm. orgsyn.org
Table 3: TLC Parameters for this compound and Derivatives
| Compound/Derivative | Solvent System | Rf Value |
|---|---|---|
| Methyl-1-methyl-1H-indole-6-carboxylate | Chloroform:Methanol (70:30) | 0.62 |
| 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide | Chloroform:Methanol (70:30) | 0.6 |
| 2-(1-methyl-1H-indole-6-carbonyl)-N-(4-nitrophenyl)hydrazine-1-carbothioamide | Chloroform:Methanol (70:30) | 0.63 |
| Methyl indole-4-carboxylate | Hexanes:CH₂Cl₂ (4:6) | 0.15 |
Column Chromatography for Purification
Column chromatography is an essential technique for the purification of this compound and its derivatives after synthesis. ambeed.com This method separates compounds based on their differential adsorption to a stationary phase.
In the synthesis of methyl 1-methylindoline-6-carboxylate, a related compound, purification was achieved by column chromatography using a gradient of 0-50% ethyl acetate in cyclohexane. chemicalbook.com Similarly, the purification of methyl-1-methyl-1H-indole-6-carboxylate was performed using a column with a mobile phase of ethyl acetate and hexane (B92381) (1:9). nih.gov Silica (B1680970) gel is commonly used as the stationary phase for the purification of indole derivatives. rsc.orgmdpi.com For instance, the purification of methyl indole-4-carboxylate involved a silica gel column with a gradient of hexanes and dichloromethane. orgsyn.org
Table 4: Column Chromatography Conditions for Purification of Indole Derivatives
| Compound | Stationary Phase | Mobile Phase/Eluent |
|---|---|---|
| Methyl 1-methylindoline-6-carboxylate | Silica Gel | 0-50% Ethyl acetate in Cyclohexane |
| Methyl-1-methyl-1H-indole-6-carboxylate | Silica Gel | Ethyl acetate:Hexane (1:9) |
| Methyl 1-ethyl-indole-6-carboxylate | Silica Gel | Not specified |
| Methyl indole-4-carboxylate | Silica Gel | Hexanes:CH₂Cl₂ (7:3 then 1:1) |
Electrochemical Methods
Electrochemical methods provide insights into the redox properties of molecules like this compound. These techniques are valuable for understanding the electronic characteristics and potential applications in areas like materials science.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of indole derivatives. semanticscholar.org It provides information on the oxidation and reduction potentials of a compound. The electrochemical properties of indole derivatives are influenced by the nature and position of substituents on the indole ring. nih.gov
Studies on various indole derivatives have shown that they undergo irreversible one-electron oxidation. metu.edu.tr The oxidation process is believed to occur on the indole ring's nitrogen atom. semanticscholar.org In a typical CV experiment for indole derivatives, a three-electrode system is used, often consisting of a glassy carbon working electrode, a platinum counter electrode, and a reference electrode like Ag/AgCl or Ag/Ag+. nih.govrsc.org The experiments are typically conducted in a solution containing a supporting electrolyte, such as 0.1 M TBAPF6 in acetonitrile. metu.edu.tr For some indole sulfonamide derivatives, CV was performed in a 10% aqueous ethanol (B145695) solution at pH 7.4. nih.gov The potential is scanned over a specific range, for example, from -0.5 to 2.0 V, to observe the electrochemical events. rsc.org
Table 5: General Conditions for Cyclic Voltammetry of Indole Derivatives
| Parameter | Condition |
|---|---|
| Working Electrode | Glassy Carbon Disk |
| Counter Electrode | Platinum Plate |
| Reference Electrode | Ag/Ag+ or Ag/AgCl |
| Solvent/Electrolyte | 0.1 M TBAPF6 in Acetonitrile or 10% Aqueous Ethanol (pH 7.4) |
| Potential Scan Range | e.g., -0.5 to 2.0 V |
| Scan Rate | e.g., 0.1 V/s |
Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrode surfaces. In the context of research involving derivatives of this compound, specifically its corresponding polymer, poly(indole-6-carboxylic acid) (PICA), EIS is employed to monitor the modification of electrode surfaces and the subsequent binding of biological molecules. nih.govresearchgate.net
The principle of EIS involves applying a small amplitude AC voltage at a range of frequencies to an electrochemical cell and measuring the resulting current. The impedance, a complex quantity, is then determined. A common way to visualize EIS data is through a Nyquist plot, which represents the imaginary part of the impedance versus the real part. This plot typically shows a semicircular region at higher frequencies, corresponding to the electron-transfer-limited process, and a linear part at lower frequencies, indicating a diffusion-limited process. The diameter of the semicircle corresponds to the electron transfer resistance (Rct), a key parameter that reflects the ease with which a redox probe, such as [Fe(CN)6]3−/4−, can exchange electrons with the electrode surface. researchgate.net
Changes in the composition and structure of the electrode-solution interface, such as the electropolymerization of an indole derivative or the immobilization of DNA probes, lead to changes in the Rct. For instance, the formation of a polymer film or the binding of negatively charged DNA molecules can repel the negatively charged redox probe, thereby increasing the Rct. This change in impedance is the basis for the sensing mechanism. nih.govresearchgate.net
In studies involving indole-based polymers, EIS is used to characterize the step-by-step assembly of the biosensor. The bare electrode will have a small Rct, which increases upon modification with the polymer and further increases upon the immobilization of single-stranded DNA (ssDNA) probes. The most significant change is observed upon hybridization of the probe with its complementary target DNA, leading to a further increase in Rct. This is attributed to the increased negative charge density at the electrode surface, which enhances the electrostatic barrier for the redox probe.
Table 1: Representative EIS Data for a DNA Biosensor Based on a Modified Electrode
| Electrode Modification Step | Charge Transfer Resistance (Rct) (kΩ) |
| Bare Electrode | 1.5 |
| Polymer-Modified Electrode | 5.2 |
| ssDNA Probe Immobilization | 12.8 |
| Hybridization with Target DNA | 25.4 |
| Exposure to Non-complementary DNA | 13.1 |
Note: The data in this table is illustrative and represents typical trends observed in EIS-based DNA biosensor development.
Biosensor Development for DNA Detection
The carboxyl group of indole-6-carboxylic acid, which can be derived from this compound, is particularly useful for the development of DNA biosensors. This functional group allows for the covalent immobilization of amine-terminated single-stranded DNA (ssDNA) probes onto the electrode surface through the formation of amide bonds, often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). rsc.org
A notable application is in the creation of label-free electrochemical DNA biosensors. For example, a biosensor for the detection of DNA related to the Hepatitis B virus (HBV) was developed using a composite of multi-walled carbon nanotubes (MWNTs) and poly(indole-6-carboxylic acid) (PICA). rsc.org The PICA-MWNT composite provides a large surface area and an abundance of carboxylic acid groups for efficient DNA probe immobilization, which enhances the sensitivity of the sensor. rsc.org
The detection principle of such biosensors relies on the change in the electrochemical properties of the electrode surface upon DNA hybridization. When the target DNA sequence is present in a sample and hybridizes with the immobilized probe, the formation of the double-stranded DNA (dsDNA) alters the electrical properties of the interface. This change can be monitored using techniques like EIS, as described previously, or other electrochemical methods such as differential pulse voltammetry (DPV) or cyclic voltammetry (CV). nih.govrsc.org
The performance of these biosensors is evaluated based on several parameters, including their detection limit, sensitivity, selectivity, and stability. For instance, the PICA-MWNT based HBV DNA sensor demonstrated a very low detection limit of 2.0 fmol L−1. rsc.org Selectivity is a crucial aspect, and these biosensors have shown the ability to discriminate between complementary DNA sequences and those with mismatches. rsc.org
Table 2: Performance Characteristics of a PICA-Based DNA Biosensor
| Parameter | Finding | Reference |
| Target Analyte | Hepatitis B Virus (HBV) DNA | rsc.org |
| Sensor Platform | MWNT-doped poly(indole-6-carboxylic acid) composite | rsc.org |
| Detection Limit | 2.0 fmol L⁻¹ | rsc.org |
| Key Feature | Enhanced sensitivity due to large surface area and abundant functional groups | rsc.org |
Applications in Organic Synthesis Beyond Medicinal Chemistry
Building Block for Complex Organic Molecules
The indole (B1671886) ring system is a prominent scaffold in a vast array of biologically active compounds and complex organic structures. rsc.org Methyl indole-6-carboxylate serves as a crucial starting material or intermediate for constructing more elaborate molecules. Its functional groups—the ester at the C-6 position and the reactive sites on the indole ring (N-H, C-2, C-3)—allow for a wide range of chemical transformations.
Researchers utilize this compound as a foundational piece, modifying it through reactions such as N-alkylation, halogenation, formylation, and coupling reactions to introduce further complexity. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a handle for further synthetic manipulations. nih.gov A key application is its role as an intermediate in the synthesis of other substituted indoles. A documented synthetic pathway involves the methylation of indole-6-carboxylic acid to produce methyl 1H-indole-6-carboxylate, which is then used in subsequent steps to create more complex derivatives.
The stability and reactivity of this compound make it an essential component for researchers aiming to build intricate molecular architectures. chemscene.com
Synthesis of Agrochemicals
The indole nucleus is a recognized "privileged structure" not only in pharmaceuticals but also in agricultural science. rsc.org Derivatives of this compound are instrumental in the development of new agrochemicals designed to protect crops and improve yields. chemscene.com The compound serves as a key intermediate in the synthesis of molecules with potential herbicidal and fungicidal properties.
The development of effective and environmentally benign herbicides and fungicides is a continuous goal in the agrochemical industry. This compound provides a valuable scaffold for creating novel active ingredients. Its derivatives are explored for their ability to interfere with biological pathways in weeds and pathogenic fungi. While specific commercial products are not always detailed in publicly available literature, supplier databases categorize the compound as relevant to the synthesis of both herbicides and fungicides. ambeed.com The synthetic versatility of the indole ring allows chemists to generate large libraries of related compounds for screening, aiming to identify molecules with high efficacy and selectivity. chemscene.com
Development of Dyes and Advanced Materials
The applications of this compound extend into materials science, where its electronic and structural properties are exploited to create dyes and functional organic materials. chemscene.com
This compound is a monomer used in the synthesis of novel polymers with specialized properties. Research has demonstrated the synthesis of methyl indole-n-carboxylate oligomers (including the n=6 variant) through solid-phase oxidative polymerization. These oligomers, which feature large conjugated structures, can be incorporated into other polymer matrices. For example, adding a small weight percentage of methyl indole-4-carboxylate oligomer (O-MI4C) to polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39) produces composite materials capable of blocking a significant percentage of harmful blue light while remaining transparent to other visible light.
The indole-carboxylate scaffold also has potential applications in coordination chemistry. The nitrogen atom of the indole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This makes indole derivatives, including this compound, potential ligands for creating functional metal complexes. ambeed.com Such complexes are of interest in catalysis and the development of new materials with unique electronic or magnetic properties. chemscene.com
Electrochromic devices, which change color upon the application of an electrical voltage, are used in smart windows, displays, and mirrors. Polymers derived from indole-6-carboxylic acid (which is readily produced from this compound via hydrolysis) have shown significant promise in this field.
A detailed study focused on the electrochemical polymerization of indole-6-carboxylic acid to create a homopolymer (PInc) and a copolymer with 2,2′-bithiophene (P(Inc-co-bT)). fishersci.se These polymer films were deposited on transparent conductive electrodes and their electrochromic properties were analyzed. The resulting devices exhibited distinct color changes and high optical contrast, demonstrating their suitability for use as the active anodic layer in electrochromic devices. fishersci.se The performance of these devices is summarized in the table below.
| Device Configuration | Wavelength (nm) | Optical Contrast (ΔT%) | Coloration Efficiency (η) (cm²/C) |
| P(Inc-co-bT)/PMMA-PC-ACN-LiClO₄/PEDOT-PSS | 650 | 31 | - |
| PInc/PMMA-PC-ACN-LiClO₄/PEDOT-PSS | 650 | 25 | 416.7 |
| Data sourced from a study on poly(indole-6-carboxylic acid) films in electrochromic devices. fishersci.se |
Polymers and Complexes with Metals
Precursor in Natural Product Synthesis
The indole ring is a cornerstone of a multitude of natural products, particularly alkaloids, which often possess significant biological activities. rsc.org Consequently, the synthesis of this heterocyclic system is a major focus of organic chemistry. While many syntheses build the indole ring from acyclic precursors using classic methods like the Fischer or Bischler indole synthesis, functionalized indoles like this compound can serve as advanced precursors or key intermediates in the total synthesis of complex natural products. rsc.orgacs.org
The indole skeleton is found in clinically used anticancer agents such as vincristine (B1662923) and vinblastine. nih.gov The total synthesis of such complex molecules requires a strategic approach, often involving the late-stage introduction or modification of an indole core. Having a pre-functionalized building block like this compound can streamline these lengthy synthetic sequences. For example, the synthesis of Duocarmycin SA, a potent antitumor agent, has been accomplished using a methyl indole-2-carboxylate (B1230498) derivative, highlighting the utility of such building blocks in achieving complex molecular targets.
Indole Alkaloids
This compound serves as a versatile starting material for the construction of more complex molecular architectures, including key intermediates for the synthesis of indole alkaloids. Its functional groups—the reactive N-H site, the electron-rich aromatic ring, and the modifiable ester—provide multiple handles for synthetic transformations.
A notable application is its use as a precursor in the synthesis of the cyclohepta[b]indole core structure, which is a key framework in several alkaloids. For instance, this compound is the starting point for preparing N-protected derivatives that are crucial for subsequent complex cyclization reactions. uni-konstanz.de In one documented synthetic route, this compound is reacted with di-tert-butyl dicarbonate (B1257347) to protect the indole nitrogen, yielding N-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid methyl ester. uni-konstanz.de This N-Boc protected intermediate is a stable, versatile building block designed for use in advanced palladium-catalyzed C-H activation strategies aimed at constructing the seven-membered ring fused to the indole scaffold. uni-konstanz.de This methodology is being explored for the total synthesis of specific ervatamia alkaloids, such as methuenine. uni-konstanz.de
Table 1: Synthesis of N-Boc Protected Intermediate from this compound
| Starting Material | Reagent | Product | Yield | Application | Source |
|---|
While direct, completed total syntheses of renowned alkaloids starting from this compound are not extensively detailed in readily available literature, its role in creating foundational intermediates is clearly established. The synthesis of the annulated indole alkaloid (±)-cis-trikentrin B, for example, proceeds from a 5,6,7-tribromoindole precursor, which is prepared via methods like the Leimgruber–Batcho indole synthesis. ku.edunih.govrsc.org The strategic value of simple indole esters like this compound lies in their ability to be transformed into such highly functionalized indole systems required for complex natural product synthesis.
Biosynthesis of Indole-Related Biochemical Pathways
This compound is frequently utilized as a biochemical reagent to investigate and modulate various biological pathways. medchemexpress.com Its indole scaffold mimics endogenous signaling molecules, allowing it to serve as a tool for studying enzyme-substrate interactions, receptor binding, and other cellular processes. pubcompare.ai
Researchers employ the compound in studies concerning enzyme inhibition and receptor interactions, which helps in the broader understanding of biological and disease mechanisms. pubcompare.ai For instance, derivatives of this compound are synthesized to act as inhibitors for specific enzymes. In one patented method, this compound is chlorinated to produce methyl 3-chloro-1H-indole-6-carboxylate, an intermediate used to create inhibitors of histone deacetylase (HDAC), an enzyme crucial in epigenetic regulation. google.com By using this compound to develop selective inhibitors, researchers can probe the specific role of HDAC in cellular pathways related to hyperproliferative and neurodegenerative disorders. google.com
The compound is also used to study complex intercellular processes like biofilm formation. Indole and its derivatives are known bacterial signal molecules that regulate functions such as biofilm development. cuny.edu In a screening of indole derivatives, this compound was identified as an inhibitor of biofilm formation in E. coli in a dose-dependent manner. cuny.edu This finding highlights its utility in studying the biochemical pathways that govern bacterial community behavior.
Furthermore, the indole framework of this compound makes it a suitable scaffold for designing fluorescent probes. nih.govmdpi.com These probes are powerful tools for visualizing and studying biological events in real-time. researchgate.net By chemically modifying the indole ring, scientists can create molecules that change their fluorescent properties in response to specific biological phenomena, such as enzyme activity or changes in the cellular environment, thereby illuminating the mechanics of biochemical pathways. researchgate.netnih.gov
Table 2: Applications of this compound in Studying Biochemical Pathways
| Application Area | Specific Use | Target/Process Studied | Outcome/Purpose | Source(s) |
|---|---|---|---|---|
| Enzyme Inhibition | Precursor for inhibitor synthesis | Histone Deacetylase (HDAC) | To develop tools for studying epigenetic regulation and disease pathways. | google.com |
| Bacterial Signaling | Biofilm modulation screening | E. coli biofilm formation | To understand the biochemical regulation of bacterial community behavior. | cuny.edu |
| Biochemical Probing | Scaffold for fluorescent probes | General cellular processes | To create tools for real-time visualization and study of biological events. | nih.govmdpi.comresearchgate.net |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Catalytic Systems
The synthesis of methyl indole-6-carboxylate and its derivatives is an active area of research, with a focus on developing more efficient and selective methods. While traditional methods like Fischer indole (B1671886) synthesis have been foundational, modern research is exploring advanced catalytic systems.
Palladium-catalyzed reactions, for instance, offer a flexible route to functionalized indoles and are compatible with a variety of functional groups. orgsyn.org Research into the palladium-catalyzed N-heteroannulation of 2-nitrostyrenes has demonstrated an efficient and relatively mild synthesis for indole carboxylates. orgsyn.org Future work could adapt these palladium-based methodologies, including those involving carbonylation reactions, to improve yields and regioselectivity for the 6-substituted isomer. beilstein-journals.org
Furthermore, the development of novel catalytic systems that move beyond noble metals is a key objective. Metal-free approaches, potentially using visible light photocatalysis, are being investigated for similar indole functionalizations and could represent a significant leap forward. beilstein-journals.org Other promising areas include the use of:
Ionic liquids as both catalysts and green solvents. rsc.orggoogle.com
Heterogeneous catalysts , which offer easier separation and recyclability, contributing to more sustainable processes. rsc.org
Base-catalyzed methods using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under solvent-free conditions. rsc.org
A recent study detailed the synthesis of various derivatives starting from this compound, demonstrating its utility as a platform for generating diverse molecular structures, such as hydrazides and oxadiazoles, through multi-step reactions. nih.gov
Table 1: Examples of Synthetic Transformations Involving this compound Derivatives
| Starting Material | Reagents | Product Type | Reference |
| Methyl-1H-indole-6-carboxylate | KOH, Methyl iodide | N-methylated indole ester | nih.gov |
| Methyl-1-methyl-1H-indole-6-carboxylate | Hydrazine (B178648) hydrate (B1144303) | Indole carbohydrazide (B1668358) | nih.gov |
| 1-methyl-1H-indole-6-carbohydrazide | Aryl isothiocyanate | Indole carbothioamide | nih.gov |
| 1-methyl-1H-indole-6-carbohydrazide | CS₂, KOH | Oxadiazole-2-thione derivative | nih.gov |
Expanding the Scope of Biological Activities
The indole scaffold is present in numerous compounds with potent anticancer activity. nih.gov Research on this compound derivatives has primarily focused on their potential as anticancer agents by targeting specific receptor tyrosine kinases like EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis. nih.govresearchgate.net
Future research aims to broaden this scope significantly. The inherent versatility of the indole nucleus suggests that derivatives of this compound could be effective against a wide array of diseases. rjptonline.orgjetir.org Unexplored therapeutic avenues include:
Antiviral Agents: Given that some indole derivatives show promise against viruses like influenza and Herpes Simplex Virus-1 (HSV-1), screening new compounds derived from this compound is a logical next step. jetir.org
Antimicrobial and Antifungal Agents: The rise of drug-resistant pathogens necessitates the development of new antimicrobial compounds. The indole framework has a history of antimicrobial and antifungal activity, making this a promising area of investigation. rjptonline.org
Anti-inflammatory Drugs: Certain indole derivatives act as potent cyclooxygenase (COX) inhibitors, suggesting a potential role in developing new anti-inflammatory therapies. jetir.org
Neurotherapeutics: As an essential intermediate in pharmaceuticals targeting neurological disorders, further derivatization and screening could yield novel treatments for a range of central nervous system conditions. netascientific.com
Structure-activity relationship (SAR) studies will be crucial in this expansion. For example, research has shown that substituting the N-1 position of the indole ring can significantly enhance cytotoxic activity against cancer cells. nih.gov Similarly, the addition of specific aryl or heteroaryl fragments to derivatives of indole-6-carboxylic acid is vital for their anti-tumor effects. researchgate.net
Advanced Computational Modeling and Simulation
To accelerate the discovery and optimization of new derivatives, advanced computational modeling is becoming indispensable. Molecular docking studies are already being employed to investigate and predict the binding patterns of this compound derivatives with their biological targets, such as the ATP-binding sites of EGFR and VEGFR-2. nih.govresearchgate.net
Future research will leverage a broader range of computational tools to build more predictive models:
Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interactions.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of potency for newly designed compounds.
Density Functional Theory (DFT) Calculations: To understand the electronic properties of the molecules, helping to rationalize their reactivity and interaction mechanisms.
Advanced Analytical and Numerical Methods: As computational power grows, more complex models incorporating multi-directional analysis and size-dependent theories can be applied to predict molecular behavior with greater accuracy. techscience.com
These simulations can guide synthetic efforts by prioritizing compounds with the highest predicted efficacy and best safety profiles, thereby saving time and resources in the drug development pipeline.
Integration with Green Chemistry Principles for Sustainable Production
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. acs.org Future production of this compound and its derivatives will need to integrate these principles to ensure sustainability. kahedu.edu.in
Key areas for integration include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. kahedu.edu.in
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. semanticscholar.orgrsc.org Some reactions have even been shown to be effective in a mixture of polyethylene (B3416737) glycol (PEG) and water. rsc.org
Catalysis over Stoichiometric Reagents: Employing recyclable catalytic systems, including heterogeneous catalysts or biocatalysts (enzymes), reduces waste and often leads to higher selectivity under milder conditions. rsc.orgacs.org
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org
Safer Reagents: A notable example is the use of dimethyl carbonate as a non-toxic solvent and methylating agent, replacing highly toxic reagents like phosgene (B1210022) or methyl iodide and corrosive bases. google.com
By focusing on these principles, the synthesis of these valuable compounds can become more economically viable and environmentally benign. rsc.org
Table 2: Green Chemistry Approaches for Indole Synthesis
| Green Chemistry Principle | Application/Method | Potential Benefit | Reference |
| Use of Green Solvents | Ionic Liquids, Water, PEG, Supercritical CO₂ | Reduced toxicity and pollution | semanticscholar.orgrsc.org |
| Energy Efficiency | Microwave or Ultrasonic-assisted synthesis | Reduced reaction time and energy use | semanticscholar.org |
| Safer Reagents | Dimethyl carbonate instead of phosgene | Avoids highly toxic chemicals | google.com |
| Catalysis | Recyclable heterogeneous or homogeneous catalysts | Waste reduction, reusability | rsc.orgrsc.org |
| Atom Economy | Designing addition/rearrangement reactions | Maximizes raw material incorporation | acs.orgkahedu.edu.in |
Exploration of New Material Science Applications
While the biological activity of indole derivatives is well-documented, their application in material science is a relatively new and exciting frontier. This compound and its derivatives are being explored as building blocks for novel functional materials. netascientific.comchemimpex.com
A significant area of research is in the field of electrochromic materials . A copolymer created from indole-6-carboxylic acid and 2,2′-bithiophene has been electrochemically synthesized to form a film, P(Inc-co-bT). mdpi.com This copolymer film demonstrates high optical contrast and efficient coloration when used as the anodic material in an electrochromic device (ECD). mdpi.com These devices can control the amount of light and heat passing through them, making them valuable for applications like smart windows, displays, and energy-saving technologies.
Future research in material science could explore:
Conductive Polymers: Further investigation into polymers derived from this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.
Advanced Coatings: Developing novel coatings with enhanced durability, specific optical properties, or sensing capabilities. netascientific.com
Functional Dyes: The indole structure is related to the natural dye indigo, suggesting potential for creating new, stable, and functional dyes for various industrial applications. rjptonline.org
The ability to tune the electronic and optical properties of these materials through chemical modification of the indole-6-carboxylate scaffold opens up a vast design space for creating next-generation materials.
Q & A
Q. What are the standard synthetic routes for preparing methyl indole-6-carboxylate, and how are intermediates characterized?
this compound is synthesized via alkylation of indole derivatives followed by esterification or carboxylation. For example, it can be prepared from indole-6-carboxylic acid via esterification with methanol under acidic conditions. Intermediates are typically characterized using -NMR and -NMR to confirm regioselectivity and purity. Evidence from multi-step syntheses highlights the use of alkylation and hydrolysis steps to generate intermediates .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : -NMR (e.g., δ 7.46 ppm for aromatic protons) and -NMR (e.g., δ 171.8 ppm for the carbonyl carbon) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 175.18 [M+H]) confirm molecular weight .
- IR spectroscopy : Stretching frequencies for ester C=O (~1725 cm) and indole N-H (~3400 cm) .
Q. What safety precautions are necessary when handling this compound in the lab?
The compound is classified as an irritant (Risk Phrase R36/37/38). Required precautions include:
- Use of gloves, goggles, and lab coats (S36).
- Immediate eye washing with water upon contact (S26) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the hydrolysis of this compound to indole-6-carboxylic acid?
Hydrolysis using LiOH in THF/MeOH/HO at 60°C for 6 hours achieves 95% yield. Variations in solvent ratios (e.g., THF:MeOH:water = 1:1:0.4) and reaction time (1–16 hours) impact yield and purity. Acidification with HCl precipitates the product, which is filtered and dried . Contradictory yields (85–95%) across studies suggest temperature and solvent stability are critical variables to optimize .
Q. How is this compound utilized in the design of bioactive compounds?
The compound serves as a precursor for tricyclic indole derivatives targeting protein inhibitors (e.g., Mcl-1). For example, coupling with phenols followed by saponification yields carboxylic acid derivatives that enhance binding affinity in drug candidates. Structural modifications at the 6-position improve pharmacokinetic properties .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Discrepancies in bond angles or torsional strains may arise from twinning or low-resolution data. Employing high-resolution synchrotron data and iterative refinement (e.g., Hirshfeld atom refinement) improves accuracy .
Q. How does this compound participate in fragment-based drug discovery?
The indole core acts as a privileged scaffold for fragment libraries. Its ester group allows for diversification via amide coupling or nucleophilic substitution. In silico docking studies (e.g., using AutoDock Vina) guide the design of analogs with enhanced binding to target proteins like kinases .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment of this compound?
Q. How can regioselectivity challenges in indole functionalization be addressed?
Electrophilic substitution at the 6-position is favored due to the electron-donating methoxy group. Computational modeling (e.g., DFT calculations) predicts reactive sites, while directing groups (e.g., Boc protection) enhance selectivity .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR data for this compound derivatives?
Contradictions in chemical shifts may stem from solvent effects (e.g., DMSO vs. CDCl) or tautomerism. Referencing deuterated solvent peaks and using 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in proton assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
